N-Boc-2-aminophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLYDIDMLDTUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406850 | |
| Record name | N-Boc-2-aminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186663-74-1 | |
| Record name | N-Boc-2-aminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-2-aminophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of N-Boc-2-aminophenol
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules where selective protection of an amino group is required.
Chemical Structure
This compound, with the IUPAC name tert-butyl N-(2-hydroxyphenyl)carbamate , possesses a core structure of 2-aminophenol where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it a cornerstone in multistep organic synthesis.
The key structural features include a phenolic hydroxyl group and a Boc-protected amine on a benzene ring in an ortho configuration.
Structural Identifiers:
-
SMILES: CC(C)(C)OC(=O)Nc1ccccc1O
-
InChI: 1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14)
-
InChIKey: UQLYDIDMLDTUDL-UHFFFAOYSA-N
Chemical and Physical Properties
This compound is a white solid at room temperature.[1] A summary of its key quantitative properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₃ | [2][3] |
| Molecular Weight | 209.24 g/mol | [3] |
| Melting Point | 140-144 °C | |
| Boiling Point (Predicted) | 265.6 ± 23.0 °C | [1] |
| Density (Predicted) | 1.182 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.74 ± 0.35 | [1] |
| Topological Polar Surface Area | 58.6 Ų | [2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [1] |
| CAS Number | 186663-74-1 | [1][2][3] |
Spectroscopic Profile
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals for the four protons on the phenyl ring are expected in the range of δ 6.8-7.5 ppm. The ortho, meta, and para couplings will lead to complex splitting patterns.
-
N-H Proton: A broad singlet corresponding to the carbamate N-H proton is anticipated, typically in the region of δ 7.5-9.0 ppm.
-
O-H Proton: A broad singlet for the phenolic hydroxyl proton would likely appear in the region of δ 8.0-10.0 ppm, though its chemical shift can be highly dependent on solvent and concentration.
-
Boc Group Protons: A sharp singlet integrating to nine protons from the equivalent methyl groups of the tert-butyl group is expected around δ 1.5 ppm.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield (around 150-155 ppm) and the carbon attached to the nitrogen appearing around 130-140 ppm.
-
Carbonyl Carbon: The carbamate carbonyl carbon should appear in the region of δ 152-156 ppm.
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around δ 80 ppm, and the methyl carbons should produce a signal around δ 28 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
N-H Stretch: A sharp to medium absorption band around 3300-3400 cm⁻¹ from the carbamate N-H group.
-
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the carbamate carbonyl group.
-
C-N Stretch: An absorption band in the region of 1200-1300 cm⁻¹.
-
C-O Stretch: An absorption band for the phenolic C-O bond is expected around 1200-1250 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 209.11.
-
Fragmentation: Common fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺) and the loss of the entire Boc group ([M-101]⁺).
Experimental Protocols
Synthesis of this compound
A general and efficient procedure for the synthesis of this compound involves the reaction of 2-aminophenol with di-tert-butyl dicarbonate (Boc₂O) using a catalyst.[1]
Materials:
-
2-Aminophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Iron(III) trifluoromethanesulfonate (Fe(OTf)₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a mixture of 2-aminophenol (1 mmol) and di-tert-butyl dicarbonate (1 mmol), add Iron(III) trifluoromethanesulfonate (1 mol%) at room temperature with magnetic stirring.
-
Continuously stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield high purity this compound.
Caption: Synthesis workflow for this compound.
General Characterization Workflow
The characterization of synthesized this compound typically involves a series of analytical techniques to confirm its identity and purity.
References
N-Boc-2-aminophenol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-Boc-2-aminophenol (tert-butyl N-(2-hydroxyphenyl)carbamate), a key intermediate in organic synthesis. This document outlines its chemical properties, a detailed synthesis protocol, potential applications, and safety information, tailored for professionals in research and drug development.
Core Data Summary
The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.
| Property | Value | Citations |
| CAS Number | 186663-74-1 | [1][2] |
| Molecular Weight | 209.24 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₃ | [2] |
| Appearance | Solid | [1] |
| Melting Point | 140-144 °C | [1] |
| Synonyms | 2-Hydroxyphenyl carbamic acid tert-butyl ester, N-tert-Butoxycarbonyl-2-aminophenol | [1] |
Synthesis of this compound
This compound is synthesized by the protection of the amino group of 2-aminophenol using di-tert-butyl dicarbonate (Boc₂O). The higher nucleophilicity of the amino group compared to the hydroxyl group allows for selective N-acylation.
Experimental Protocol: N-Boc Protection of 2-Aminophenol
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Aminophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents). The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude this compound by recrystallization or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The Boc protecting group masks the reactive amino functionality, allowing for selective reactions at other positions of the molecule.
-
Heterocycle Synthesis: The parent compound, 2-aminophenol, is a well-established precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles, such as benzoxazoles.[3] this compound can be utilized in multi-step syntheses where the amino group needs to be protected during initial transformations, and then deprotected at a later stage for cyclization. Benzoxazole moieties are present in many biologically active compounds.
-
Medicinal Chemistry: The 2-aminophenol scaffold is found in molecules with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4] By using this compound, medicinal chemists can perform modifications on the phenolic hydroxyl group or the aromatic ring before revealing the amine for further derivatization, enabling the synthesis of diverse compound libraries for drug discovery.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1]
-
Precautionary Statements: It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling this compound. In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water.[1]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
This guide provides a foundational understanding of this compound for its effective and safe use in a research and development environment.
References
An In-depth Technical Guide to the Solubility of N-Boc-2-aminophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Boc-2-aminophenol (tert-butyl (2-hydroxyphenyl)carbamate), a key intermediate in organic synthesis and drug discovery. Due to the limited availability of publicly accessible quantitative solubility data for this compound, this document focuses on providing a qualitative assessment of its solubility, alongside detailed experimental protocols to enable researchers to determine precise solubility values in various organic solvents.
Introduction to this compound
This compound is a derivative of 2-aminophenol where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is common in organic synthesis to prevent the nucleophilic amino group from participating in undesired side reactions. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.
Qualitative Solubility Profile
Based on available chemical information, this compound is qualitatively described as being soluble in several common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Chemical Formula | Type | Qualitative Solubility |
| Chloroform | CHCl₃ | Halogenated | Soluble[1] |
| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble[1] |
| Methanol | CH₃OH | Polar Protic | Soluble[1] |
The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen of the Boc group), as well as a nonpolar tert-butyl group, suggests that this compound will exhibit a range of solubilities in solvents of varying polarities. High solubility is expected in polar aprotic and some polar protic solvents, while lower solubility is anticipated in nonpolar aliphatic solvents.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocols, based on the widely accepted shake-flask method, can be employed. These methods allow for the determination of the equilibrium solubility of this compound.
General Experimental Workflow for Solubility Determination
The overall process for determining the solubility of this compound is depicted in the workflow diagram below.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Shake-Flask Method Protocol
-
Preparation of Saturated Solution :
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and the compound's properties.
-
-
Separation of Undissolved Solid :
-
After equilibration, allow the suspension to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed and carefully draw off the supernatant, or filter the solution through a 0.45 µm syringe filter. This step is critical to avoid including any solid particles in the sample for analysis.
-
Quantification of Dissolved this compound
The concentration of this compound in the clear, saturated filtrate can be determined using standard analytical techniques such as UV-Vis spectrophotometry or HPLC.
-
Preparation of Standard Solutions :
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.
-
-
Generation of Calibration Curve :
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of Saturated Solution :
-
Accurately dilute the saturated filtrate with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation of Solubility :
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
-
Method Development :
-
Develop a suitable HPLC method for the analysis of this compound. This will typically involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.
-
-
Preparation of Standard Solutions and Calibration Curve :
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Generate a calibration curve by plotting peak area versus concentration.
-
-
Analysis of Saturated Solution :
-
Dilute the saturated filtrate with the mobile phase or a suitable solvent to a concentration within the calibration range.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility :
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
-
Synthesis of this compound
For context, a typical synthesis of this compound involves the reaction of 2-aminophenol with di-tert-butyl dicarbonate (Boc₂O).
Conclusion
References
Spectroscopic Data for N-Boc-2-aminophenol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
-
IUPAC Name: tert-butyl N-(2-hydroxyphenyl)carbamate
-
Synonyms: N-Boc-2-aminophenol, 2-(tert-Butoxycarbonylamino)phenol
-
CAS Number: 186663-74-1
-
Molecular Formula: C₁₁H₁₅NO₃[1]
-
Molecular Weight: 209.24 g/mol
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of similar structures and general principles of spectroscopy.
¹H NMR (Proton NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |
| ~9.0 - 10.0 | Singlet (broad) | 1H | Phenolic -OH |
| ~7.5 - 8.0 | Singlet (broad) | 1H | Amide N-H |
| ~7.0 - 7.2 | Multiplet | 2H | Aromatic C-H |
| ~6.8 - 7.0 | Multiplet | 2H | Aromatic C-H |
| 1.52 | Singlet | 9H | Boc -C(CH₃)₃ |
Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration. The broadness of the -OH and N-H signals is due to hydrogen bonding and exchange.
¹³C NMR (Carbon-13 NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Provisional Assignment |
| ~155 | Carbonyl C=O (Boc) |
| ~148 | Aromatic C-O |
| ~128 | Aromatic C-N |
| ~125 | Aromatic C-H |
| ~122 | Aromatic C-H |
| ~120 | Aromatic C-H |
| ~118 | Aromatic C-H |
| ~81 | Quaternary Carbon -C(CH₃)₃ (Boc) |
| ~28 | Methyl Carbons -C(CH₃)₃ (Boc) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (phenol, hydrogen-bonded) |
| ~3300 | Medium | N-H stretch (amide) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H stretch (Boc group) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |
| ~1240 | Strong | C-O stretch (carbamate) |
| ~1160 | Strong | C-O stretch (phenol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 209 | [M]⁺ (Molecular ion) |
| 153 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc group) |
| 109 | [M - Boc]⁺ (Loss of the Boc group) |
| 93 | [C₆H₅O]⁺ |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for Boc-protected amines and phenols.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons (-OH and -NH).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Methodology (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The sample is nebulized and ionized to create charged droplets.
-
As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are released.
-
-
Data Acquisition:
-
The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass-to-charge ratio (m/z) of the ions is measured to generate the mass spectrum. For fragmentation analysis (MS/MS), the molecular ion is isolated and fragmented to provide further structural information.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Safe Handling of N-Boc-2-aminophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-Boc-2-aminophenol (tert-butyl N-(2-hydroxyphenyl)carbamate), a compound often utilized in organic synthesis and pharmaceutical development. Due to its chemical nature as a substituted phenol and a carbamate derivative, adherence to strict safety protocols is essential to minimize risks to laboratory personnel.
Chemical and Physical Properties
This compound is a solid at room temperature.[1][2] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 186663-74-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₅NO₃ | [3][4][5][6] |
| Molecular Weight | 209.24 g/mol | [1][2][3][4][5][6] |
| Appearance | Solid | [1][2] |
| Melting Point | 140-144 °C | [1][2][7] |
| Boiling Point | 265.6 ± 23.0 °C (Predicted) | [5] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[3][6]:
| Hazard Class | Category | GHS Code | Description |
| Skin Irritation | 2 | H315 | Causes skin irritation |
| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction |
| Eye Irritation | 2 | H319 | Causes serious eye irritation |
Toxicological Information
Experimental Protocols: Safe Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
4.1. Personal Protective Equipment (PPE)
A minimum level of PPE is required when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[1][2] Gloves should be inspected before use and changed immediately if contaminated.
-
Protective Clothing: A long-sleeved laboratory coat is required.[1] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (such as a dust mask type N95) should be used.[1][2]
4.2. Engineering Controls
-
Ventilation: All handling of this compound that may generate dust or vapors should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][11]
4.3. Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[11] Wash hands thoroughly after handling.[12]
4.4. Spill and Waste Disposal
-
Spill Cleanup: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8]
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.
References
- 1. monash.edu [monash.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. This compound | C11H15NO3 | CID 4935485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 186663-74-1 [m.chemicalbook.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 8. agilent.com [agilent.com]
- 9. epa.gov [epa.gov]
- 10. 2-Aminophenol | 95-55-6 [chemicalbook.com]
- 11. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 12. pickeringlabs.com [pickeringlabs.com]
An In-depth Technical Guide to the Boc Protection of 2-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism, regioselectivity, and experimental protocols for the tert-butyloxycarbonyl (Boc) protection of 2-aminophenol. This reaction is a cornerstone in synthetic organic chemistry, crucial for the selective modification of bifunctional molecules in pharmaceutical and materials science.
Core Mechanism and Regioselectivity
The Boc protection of an amine involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[1][2][3] This reaction forms a carbamate, a stable and readily cleavable protecting group. The process is driven forward by the breakdown of the unstable tert-butyl carbonate intermediate into gaseous carbon dioxide and tert-butanol.[1]
In the case of 2-aminophenol, two nucleophilic sites exist: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). The reaction's outcome hinges on the relative nucleophilicity of these two groups, leading to either N-protection or O-protection.
Factors Influencing N- vs. O-Acylation:
-
Nucleophilicity: The amino group is inherently more nucleophilic than the hydroxyl group under neutral or basic conditions.[4][5] This is attributed to nitrogen's lower electronegativity compared to oxygen, making its lone pair of electrons more available for donation.
-
Basicity: The amino group is also more basic than the phenolic hydroxyl group.[4][5] In reactions where a base is used, it will preferentially deprotonate the stronger acid (the phenol), potentially increasing the nucleophilicity of the resulting phenoxide. However, the intrinsic nucleophilicity of the amine often dominates, especially under neutral or mildly basic conditions.
-
Reaction Conditions: While base is not strictly required for Boc protection with Boc₂O, its presence can influence the reaction pathway.[2] Strongly acidic conditions can protonate the amino group, rendering it non-nucleophilic and favoring O-acylation.[6]
Under standard conditions, the reaction overwhelmingly favors the formation of the N-protected product, N-Boc-2-aminophenol.[7] This high chemoselectivity makes the direct N-protection of 2-aminophenol a reliable and efficient transformation.
Quantitative Data Summary
The efficiency of the N-Boc protection of 2-aminophenol is influenced by the choice of solvent, base, and reaction temperature. The following table summarizes representative data from various reported protocols.
| Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodine (cat.) | Solvent-free | Room Temp. | High | [7] |
| HClO₄–SiO₂ | Solvent-free | Room Temp. | High | [7] |
| None | Water | Not specified | Good | [7] |
| DMAP | Acetonitrile | Not specified | High | [8] |
| Sodium Bicarbonate | Chloroform/Water | Reflux | Not specified |
Note: "High" and "Good" are qualitative descriptors used in the source material where specific quantitative yields were not provided.
Detailed Experimental Protocol
This protocol provides a representative method for the chemoselective N-Boc protection of 2-aminophenol.
Materials:
-
2-Aminophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol (1.0 equivalent) in tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution. If desired, a mild base like sodium bicarbonate or triethylamine (1.2 equivalents) can be added.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Extraction: Dissolve the residue in ethyl acetate (EtOAc) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, this compound, is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography on silica gel. The expected melting point of the pure product is 140-144 °C.
Visualizing the Mechanism and Selectivity
The following diagrams illustrate the key mechanistic steps and the selective nature of the reaction.
Caption: General mechanism of N-Boc protection.
Caption: Regioselectivity in the Boc protection of 2-aminophenol.
References
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-Boc-2-aminophenol: A Key Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Boc-2-aminophenol, also known as tert-butyl (2-hydroxyphenyl)carbamate, is a pivotal chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure combines a phenol group and a Boc-protected amine on a benzene ring, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and its crucial role as a building block in modern drug discovery.
Core Chemical and Physical Properties
This compound is a solid at room temperature with a melting point in the range of 140-144 °C.[1][2] Its molecular formula is C₁₁H₁₅NO₃, corresponding to a molecular weight of 209.24 g/mol .[2][3] The tert-butyloxycarbonyl (Boc) protecting group renders the otherwise reactive amino group stable to a wide range of reaction conditions, allowing for selective transformations at other positions of the molecule. This protecting group can be readily removed under acidic conditions when the amine functionality is required for a subsequent reaction step.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₃ | [3] |
| Molecular Weight | 209.24 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 140-144 °C | [1][2] |
| CAS Number | 186663-74-1 | [2][3] |
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the selective N-protection of 2-aminophenol using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of tert-butyl (2-hydroxyphenyl)carbamate
This protocol is adapted from a procedure published by The Royal Society of Chemistry.[3]
Materials:
-
2-Aminophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethanol (EtOH)
-
tert-Butyl methyl ether (TBME)
Procedure:
-
A mixture of 2-aminophenol (2.02 mmol) and di-tert-butyl dicarbonate (Boc₂O, 2.02 mmol) in ethanol (10 mL) is heated under reflux for 1 hour.
-
The reaction mixture is then concentrated under reduced pressure.
-
The resulting residue is suspended in tert-butyl methyl ether (10 mL).
-
The suspension is filtered, and the filtrate is concentrated in vacuo to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel to afford tert-butyl (2-hydroxyphenyl)carbamate.
Yield: 89%[3]
Purification by Recrystallization
For obtaining high-purity this compound, recrystallization is a standard and effective method. A general procedure involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility and impurities are either insoluble or remain in solution upon cooling. The solution is then allowed to cool slowly, inducing the crystallization of the pure compound.
General Recrystallization Protocol:
-
Dissolve the crude this compound in a suitable hot solvent (e.g., a mixture of ethanol and water).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 8.13 (br, 1H), 7.06-7.03 (m, 2H), 6.98-6.97 (m, 1H), 6.87-6.84 (m, 1H), 1.54 (s, 9H)[3] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 153.9, 145.9, 127.2, 125.1, 122.0, 120.1, 118.9, 81.1, 28.3 (Predicted values based on similar structures and spectral databases) |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3300 (N-H stretch), ~1700 (C=O stretch, carbamate), ~1600, 1500 (aromatic C=C stretch) (Expected characteristic peaks) |
| Mass Spectrometry (ESI-MS) | m/z 210.1 [M+H]⁺, 232.1 [M+Na]⁺ (Expected values) |
Role as a Versatile Chemical Intermediate
The strategic placement of a protected amine and a hydroxyl group on an aromatic ring makes this compound a highly valuable intermediate for the synthesis of a diverse range of heterocyclic compounds, which are prevalent in medicinal chemistry.[5][6][7]
Synthesis of Benzoxazoles
This compound serves as a key precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide spectrum of biological activities, including anti-microbial, anti-cancer, and anti-inflammatory properties.[3][8] The synthesis typically involves the deprotection of the Boc group followed by cyclization with a suitable electrophile, or a direct cyclization under specific conditions.
Caption: Synthetic pathway to benzoxazoles from this compound.
Role in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The chemical scaffold of this compound is found within the synthetic routes of several kinase inhibitors. For instance, derivatives of 2-aminophenol are key components in the synthesis of the multi-targeted tyrosine kinase inhibitor Axitinib, which is used in the treatment of renal cell carcinoma.[4] While the exact, publicly available synthetic route from commercial suppliers may vary, the 2-aminophenol moiety is a recognized building block.
References
- 1. ijpbs.com [ijpbs.com]
- 2. tert-butyl N-(2-hydroxypropyl)carbamate | C8H17NO3 | CID 9920508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hydrogen Bonding in 2-Aminophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core principles and experimental characterization of hydrogen bonding in 2-aminophenol and its derivatives. Understanding these non-covalent interactions is crucial for predicting molecular conformation, physicochemical properties, and biological activity, which are paramount in the field of drug discovery and development.
Introduction to Hydrogen Bonding in 2-Aminophenol Derivatives
2-Aminophenol and its derivatives are characterized by the presence of both a hydroxyl (-OH) group and an amino (-NH2) group on an aromatic ring. The ortho positioning of these groups facilitates the formation of a strong intramolecular hydrogen bond, typically between the hydroxyl proton and the lone pair of electrons on the nitrogen atom (O-H···N) or, less commonly, between an amino proton and the oxygen lone pair (N-H···O). This intramolecular hydrogen bonding plays a pivotal role in dictating the planarity of the molecule, influencing its crystal packing, and modulating its electronic properties. In drug development, the presence and strength of such hydrogen bonds can significantly impact a molecule's binding affinity to target proteins, its solubility, and its metabolic stability.
Theoretical Framework
The intramolecular hydrogen bond in 2-aminophenol derivatives can be described as a resonance-assisted hydrogen bond (RAHB), where the hydrogen bond strength is enhanced by π-electron delocalization within the chelate ring formed. The equilibrium between the open (non-hydrogen-bonded) and closed (hydrogen-bonded) conformers lies heavily towards the closed form in non-polar solvents. The strength of this hydrogen bond is influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups can either strengthen or weaken the hydrogen bond depending on their position relative to the amino and hydroxyl groups, by altering the acidity of the hydroxyl proton and the basicity of the amino nitrogen.
Quantitative Analysis of Hydrogen Bonding Parameters
The following tables summarize key quantitative data obtained from experimental and computational studies on 2-aminophenol and its derivatives. These parameters are essential for a precise understanding of the hydrogen bonding interactions.
Crystallographic Data of Intramolecular Hydrogen Bonds
X-ray crystallography provides the most definitive information on the geometry of intramolecular hydrogen bonds in the solid state. The tables below present data for selected 2-aminophenol Schiff base derivatives.
Table 1: Intramolecular Hydrogen Bond Parameters from X-ray Crystallography for Selected 2-Aminophenol Schiff Base Derivatives
| Compound | Hydrogen Bond Type | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(D-H···A) (°) | Reference |
| 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol | O—H···N | - | - | - | - | [1] |
| 2-[(2-Methoxybenzylidene)amino]phenol | O—H···N | 0.97(3) | 1.76(3) | 2.641(2) | 149(2) | [2] |
Note: Data for some parameters were not explicitly provided in the abstract.
Spectroscopic Data
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for probing hydrogen bonding in solution and in the solid state.
Table 2: Infrared (FTIR) Spectroscopic Data for 2-Aminophenol and its Derivatives
| Compound | ν(O-H) (cm⁻¹) | ν(N-H) asym (cm⁻¹) | ν(N-H) sym (cm⁻¹) | State/Solvent | Reference |
| 2-Aminophenol | ~3400-3000 (broad) | ~3400 | ~3300 | KBr | [3] |
| Ortho-(4-substituted)-benzenesulfonamidobenzamides (2a-c) | - | 3473-3444 | 3371-3345 | Solid | [4] |
Note: The broadness of the O-H stretch in 2-aminophenol is indicative of hydrogen bonding.
Table 3: ¹H NMR Chemical Shift Data for 2-Aminophenol and a Derivative
| Compound | δ(OH) (ppm) | δ(NH₂) (ppm) | Solvent | Reference |
| 2-Aminophenol | 8.98 (s, 1H) | 4.48 (s, 2H) | DMSO-d₆ | [1] |
| 2-Amino-4-chloro-phenol | 9.25 (s, 1H) | 4.80 (s, 2H) | DMSO-d₆ | [1] |
Note: The chemical shifts of protons involved in hydrogen bonding are often concentration and temperature-dependent.
Computational Data
Computational chemistry provides valuable insights into the energetics of hydrogen bonds.
Table 4: Calculated Intramolecular Hydrogen Bond Energies (E_HB) for Model Systems
| Method | Molecule Type | E_HB (kcal/mol) | Reference |
| DFT (B3LYP/6-311+G(d,p)) | 4-(aminomethylene)-1-methylpyrazolin-5-ones (AMP) | Weak N-H···O | [5] |
| DFT (B3LYP/6-311+G(d,p)) | Imine tautomers of AMP (IMP) | Medium O-H···N | [5] |
| DFT (ωB97XD/6-311++G(d,p)) | Enaminothiones (aromatic substituents) | 35.80–36.69 kJ/mol (8.55-8.77 kcal/mol) | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of hydrogen bonding.
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the 2-aminophenol derivative in the solid state, providing accurate measurements of hydrogen bond lengths and angles.
Methodology:
-
Crystal Growth: Single crystals of the 2-aminophenol derivative suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to determine the final atomic positions, including those of the hydrogen atoms involved in hydrogen bonding.
-
Data Analysis: From the refined structure, precise bond lengths (D-H, H···A) and angles (D-H···A) for the intramolecular hydrogen bond are measured. This data is often deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To probe the vibrational frequencies of the O-H and N-H bonds to detect the presence and relative strength of hydrogen bonding.
Methodology:
-
Sample Preparation:
-
Solid State: The solid sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Solution State: Solutions of the 2-aminophenol derivative are prepared in a non-polar solvent (e.g., CCl₄ or CHCl₃) at various concentrations.
-
-
Data Acquisition: The FTIR spectrum is recorded over a range of approximately 4000-400 cm⁻¹. A background spectrum of the pure solvent or KBr pellet is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the O-H and N-H stretching bands are analyzed. A free (non-hydrogen-bonded) O-H group typically shows a sharp absorption band around 3600 cm⁻¹. In the presence of intramolecular hydrogen bonding, this band shifts to a lower frequency (e.g., 3400-3000 cm⁻¹) and becomes broader. The magnitude of this shift can be correlated with the strength of the hydrogen bond. Concentration-dependent studies in solution can help distinguish between intramolecular and intermolecular hydrogen bonding, as the former is independent of concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To investigate the chemical environment of the protons involved in the hydrogen bond.
Methodology:
-
Sample Preparation: The 2-aminophenol derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A series of samples with varying concentrations may be prepared to study intermolecular interactions.
-
Data Acquisition: ¹H NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts (δ) of the OH and NH₂ protons are determined. Protons involved in hydrogen bonding are typically deshielded and appear at a higher chemical shift (downfield) compared to non-hydrogen-bonded protons. The chemical shift of the OH proton can be highly sensitive to the solvent, concentration, and temperature. Variable temperature NMR studies can be performed; a large temperature coefficient (dδ/dT) for the OH proton signal is indicative of its involvement in hydrogen bonding.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of hydrogen bonding in a novel 2-aminophenol derivative.
Caption: A flowchart illustrating the key steps in the experimental and computational characterization of hydrogen bonding.
Conclusion
The intramolecular hydrogen bond is a defining structural feature of 2-aminophenol derivatives, profoundly influencing their chemical and physical properties. A multi-pronged approach, combining X-ray crystallography for solid-state structure, FTIR and NMR spectroscopy for probing interactions in different phases, and computational modeling for energetic insights, is essential for a thorough understanding. The quantitative data and methodologies presented in this guide serve as a valuable resource for researchers in medicinal chemistry and materials science, aiding in the rational design of novel molecules with tailored properties.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Manifestation of intramolecular hydrogen bonds in the IR spectra of bioactive aminophenols | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journals.sujps.com [journals.sujps.com]
- 7. journals.sujps.com [journals.sujps.com]
Methodological & Application
N-Boc-2-Aminophenol: A Versatile Scaffold in Medicinal Chemistry for the Development of Targeted Therapeutics
Introduction
N-tert-Butoxycarbonyl-2-aminophenol (N-Boc-2-aminophenol) has emerged as a pivotal building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active compounds. Its unique structural features, combining a protected amine and a reactive phenol group, enable chemists to strategically introduce various functionalities, leading to the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of anticancer, antimicrobial, and other targeted agents.
Application in Anticancer Drug Discovery
Derivatives of 2-aminophenol have demonstrated significant potential as anticancer agents, with research highlighting their ability to induce apoptosis and inhibit key signaling pathways involved in tumor progression. The N-Boc protecting group on 2-aminophenol facilitates controlled and regioselective synthesis of complex molecules with enhanced anticancer activity.
Synthesis of Benzoxazole-Based Kinase Inhibitors
Benzoxazoles, readily synthesized from 2-aminophenol precursors, are a prominent class of heterocyclic compounds present in numerous pharmacologically active molecules, including kinase inhibitors.[1][2][3][4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis, making it a prime target for anticancer therapies.[5][6]
Quantitative Data: Anticancer and VEGFR-2 Inhibitory Activities of Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) | Reference |
| 14b | HepG2 (Liver) | 4.61 | 705.7 pg/ml (protein concentration) | |
| 14o | HepG2 (Liver) | - | 586.3 pg/ml (protein concentration) | [1] |
| 14l | HepG2 (Liver) | - | 636.2 pg/ml (protein concentration) | [1] |
| 8d | HepG2 (Liver) | 2.43 | - | [2] |
| 8d | MCF-7 (Breast) | 3.43 | - | [2] |
| 8d | HCT116 (Colon) | 2.79 | - | [2] |
| Compound 6 | HCT-116 (Colon) | 9.3 | 60.83 | [7] |
| Compound 6 | HepG-2 (Liver) | 7.8 | - | [7] |
| Compound 23j | MCF-7 (Breast) | 5.8 | 3.7 | [8] |
| Compound 23j | HepG2 (Liver) | 6.4 | - | [8] |
| Compound 7i | MDA-MB-468 (TNBC) | 16.89 | - | [9] |
| Compound 7i | MDA-MB-231 (TNBC) | 19.43 | - | [9] |
| Compound 10l | DU145 (Prostate) | 2.6 | - | |
| p-dodecylaminophenol (1) | HL60 (Leukemia) | - | - | [10] |
| N-(2-morpholinoethyl)-4-aminophenol | HBL (Melanoma) | 20 µg/ml | - | [11] |
| DiAcMoAc | LND1 (Melanoma) | 2 µg/ml | - | [11] |
Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles from this compound
This protocol outlines a general two-step synthesis of 2-substituted benzoxazoles, a common scaffold for kinase inhibitors, starting from this compound.
Step 1: N-Acylation of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add the desired acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution. The presence of a non-nucleophilic base like triethylamine or pyridine (1.2 eq.) is often required to neutralize the acid byproduct.[12][13][14]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Deprotection and Intramolecular Cyclization
-
Boc Deprotection: Dissolve the N-acylated intermediate from Step 1 in a suitable solvent (e.g., DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.
-
Cyclization: The deprotection of the Boc group will be followed by an acid-catalyzed intramolecular cyclization. This involves the nucleophilic attack of the phenolic hydroxyl group on the amide carbonyl, followed by dehydration to form the benzoxazole ring.[15][16][17][18]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final benzoxazole derivative by column chromatography or recrystallization.[19]
Signaling Pathway: VEGFR-2 Inhibition and Apoptosis Induction
Many benzoxazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like VEGFR-2, which blocks downstream signaling pathways crucial for angiogenesis and cell proliferation.[1][5][6] Furthermore, these compounds can induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways.[20][21][22]
Caption: VEGFR-2 signaling and apoptosis induction by benzoxazole derivatives.
Application in Antimicrobial Drug Discovery
The benzoxazole scaffold, derived from this compound, is also a key feature in a variety of antimicrobial agents.[3][23][24] These compounds exhibit activity against a range of pathogenic bacteria and fungi.
Quantitative Data: Antimicrobial Activity of 2-Aminophenol and Benzoxazole Derivatives
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| o-Nitrophenol Derivatives | Various Bacteria & Fungi | 100 - 200 | [21] |
| 2-Substituted Benzoxazoles | E. coli | Potent at 25 | [24] |
Experimental Protocol: Synthesis of Antimicrobial Benzoxazoles
The synthesis of antimicrobial benzoxazoles follows a similar pathway to that of the anticancer derivatives, often involving the condensation of 2-aminophenol with various aldehydes or carboxylic acids.[19] The N-Boc protecting group allows for the introduction of diverse side chains to modulate antimicrobial activity and spectrum.
Experimental Workflow: Synthesis and Screening of Antimicrobial Benzoxazoles
Caption: Workflow for synthesis and screening of antimicrobial benzoxazoles.
This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its application facilitates the efficient and controlled synthesis of complex heterocyclic structures, most notably benzoxazoles, which are at the core of numerous therapeutic agents. The ability to readily introduce a wide range of substituents allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective inhibitors of key biological targets in cancer and infectious diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of this compound in the discovery of novel and effective medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 13. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. benchchem.com [benchchem.com]
- 20. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells [mdpi.com]
- 21. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Protocol for N-Boc Deprotection Under Acidic Conditions
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents, for the protection of primary and secondary amines.[1][2] Its widespread adoption is attributed to its stability across a broad spectrum of non-acidic reaction conditions and its facile and clean removal under acidic treatment.[1][3] This orthogonality is crucial in multi-step synthetic sequences, allowing for the selective deprotection of Boc-protected amines in the presence of other protecting groups such as Fmoc and Cbz.[3]
The acidic cleavage of the N-Boc group proceeds via a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by an acid.[1][4] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4] The carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine.[1][4] The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding amine salt.[1][4] A potential side reaction is the alkylation of nucleophilic residues by the tert-butyl cation, which can be mitigated by the addition of scavengers like anisole or thioanisole.[5][6]
This document provides detailed experimental protocols for the N-Boc deprotection of amines using common acidic reagents, a comparative summary of reaction conditions and yields, and visual aids to illustrate the experimental workflow and chemical transformation.
Comparative Data for Acidic N-Boc Deprotection
The choice of acidic reagent for N-Boc deprotection is often dictated by the substrate's sensitivity to acid and the presence of other acid-labile functional groups. Below is a summary of typical reaction conditions for various acidic reagents.
| Reagent | Typical Concentration & Solvent | Temperature | Reaction Time | Typical Yields | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) in Dichloromethane (DCM)[1] | 0 °C to Room Temp[1] | 30 min - 4 hours[1] | >90%[7] | Highly effective and volatile, simplifying work-up.[1] Can be used neat for resistant substrates.[1] |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane[8][9] | Room Temperature[8][9] | 30 min - 2 hours[8][9] | >95%[6] | Offers good selectivity and the product is isolated as the hydrochloride salt.[8][9] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric in various solvents | Room Temp to elevated | 1 - 60 min[7] | High to quantitative[7] | A milder alternative for some acid-sensitive substrates.[8] Often used in "green" chemistry protocols.[7] |
| Phosphoric Acid (H₃PO₄) | Aqueous solutions, often in THF[10] | Room Temp to elevated | Variable, substrate-dependent | Good to high | A milder Brønsted acid option.[8] |
| Lewis Acids (e.g., Sn(OTf)₂, ZnBr₂) | Stoichiometric in DCM[2][11] | Room Temperature | Variable | Good to high[11] | Can offer different selectivity profiles compared to Brønsted acids.[2][10] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly efficient method for the removal of the N-Boc protecting group.[1][12]
Materials:
-
N-Boc protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the N-Boc protected amine in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.[1]
-
Acid Addition: Slowly add TFA to the stirred solution. A common final concentration is 20-50% TFA (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[1][12]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 30 minutes to 4 hours).[1][12]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8][12]
-
Aqueous Work-up (to obtain the free amine): a. Dissolve the residue in a suitable organic solvent like DCM.[12] b. Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: Evolution of CO₂ gas will occur. Ensure adequate ventilation.[12] c. Continue the addition of the basic solution until the aqueous layer is basic (confirm with pH paper).[12] d. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (e.g., 3 x volume of the aqueous layer).[12] e. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[12] f. Filter and concentrate the organic layer under reduced pressure to yield the deprotected amine.[12]
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is an effective alternative to TFA and often provides the product as a stable hydrochloride salt.[8][12]
Materials:
-
N-Boc protected amine
-
4M HCl in 1,4-Dioxane
-
Methanol or DCM (for dissolution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus or centrifuge
Procedure:
-
Dissolution: Dissolve the N-Boc protected amine in a minimal amount of a suitable solvent such as methanol or DCM.[8]
-
Acid Addition: Add the solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).[8][12]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[8]
-
Solvent Removal: Remove the solvent and excess HCl under reduced pressure using a rotary evaporator.[8][12]
-
Product Isolation (as HCl salt): a. To the resulting residue, add cold diethyl ether to precipitate the amine hydrochloride salt.[12] b. Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[12]
Visualizations
Caption: General experimental workflow for N-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for N-tert-Butoxycarbonylation of Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This document provides detailed application notes and experimental protocols for the N-tert-butoxycarbonylation of amines, a crucial transformation for managing the reactivity of amino groups in complex molecules.
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[3][4] The resulting N-Boc protected amine, a carbamate, is stable to most bases and nucleophiles, allowing for selective reactions at other sites of a molecule.[3] Its removal is generally achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which is orthogonal to other common protecting groups like the fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups.[5][6]
Reaction Mechanism
The N-tert-butoxycarbonylation of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, leading to the N-Boc protected amine and the release of tert-butanol and carbon dioxide as byproducts.[2] The evolution of carbon dioxide gas provides a thermodynamic driving force for the reaction.[2] The reaction can be performed with or without a base; a base serves to neutralize the protonated amine intermediate, which can accelerate the reaction.[4][5]
Data Presentation: Reaction Conditions and Yields
The efficiency of N-tert-butoxycarbonylation is influenced by factors such as the substrate, solvent, base, and temperature. The following table summarizes typical reaction conditions and reported yields for the Boc protection of various amines using di-tert-butyl dicarbonate.
| Amine Substrate | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Aniline | - | Water | RT | 0.5 h | 92 | [7] |
| Benzylamine | - | Water | RT | 5 min | 70 (in competition) | [7] |
| Various aromatic and aliphatic amines | - | Water | RT | 2 min - 6 h | Excellent | [7] |
| Primary and Secondary Amines | Amberlyst-15 (15% w/w) | Solvent-free | RT | 1-3 min | 95-99 | |
| Aniline | Yttria-zirconia (20 wt%) | Acetonitrile | Reflux | 3 h | High | [8] |
| Structurally Diverse Amines | - | Water-acetone | RT | 8-12 min | Good to Excellent | [9][10] |
| Primary Amine | Triethylamine (3.0) | H₂O/THF (2:1) | 0 to RT | 6 h | High | [5] |
| Secondary Amine | Triethylamine (1.2-1.5) | THF | RT | 2-12 h | High | [11] |
RT = Room Temperature
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine in a Biphasic System
This protocol is a standard and widely applicable method for the Boc protection of a broad range of primary amines.[1][5]
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Water/Tetrahydrofuran (THF) mixture (2:1 v/v)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF.
-
Stir the mixture at room temperature for 5 minutes until all solids are dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.5 equiv) to the solution in one portion.
-
Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with dichloromethane (e.g., 3 x 20 mL).[5]
-
Combine the organic layers and wash with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
-
If necessary, purify the crude product by column chromatography.
Protocol 2: Catalyst-Free N-Boc Protection in an Aqueous System
This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases.[7][9]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)
-
Dichloromethane (CH₂Cl₂) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask, add the amine (1 mmol) to a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.[9][10]
-
Stir the mixture at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate to the suspension.
-
Add dichloromethane (5 mL) and stir the biphasic mixture vigorously at room temperature.[9][10]
-
Monitor the reaction progress by TLC until the starting amine has completely disappeared. Reaction times typically range from a few minutes to a few hours.[7][9][10]
-
Upon completion, separate the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[9][10]
-
If necessary, purify the residue by column chromatography on silica gel.
Protocol 3: Solvent-Free N-Boc Protection using a Heterogeneous Acid Catalyst
This method is a rapid and environmentally friendly option for the protection of various amines.
Materials:
-
Amine (1 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol)
-
Amberlyst-15 (15% w/w)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stirring vessel
Procedure:
-
To a mixture of di-tert-butyl dicarbonate (1 mmol) and Amberlyst-15 (15% w/w), add the amine (1 mmol).
-
Stir the mixture at room temperature for the required time (typically 1-3 minutes).
-
Monitor the completion of the reaction by TLC.
-
Extract the mixture with CH₂Cl₂ (10 mL).
-
Separate the catalyst by filtration.
-
Dry the filtrate with anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the residue by column chromatography to obtain the pure product.
Visualizations
Caption: General experimental workflow for the Boc protection of amines.
Caption: Key components in the N-tert-butoxycarbonylation of amines.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Application Notes: Derivatization of N-Boc-2-aminophenol for Pharmaceutical Development
Introduction
2-Aminophenol and its derivatives are foundational scaffolds in medicinal chemistry, serving as crucial intermediates for the synthesis of a wide range of biologically active compounds, including those with anticancer, antioxidant, and antimicrobial properties.[1][2] The strategic derivatization of the 2-aminophenol core allows for the fine-tuning of pharmacological properties to develop novel therapeutic agents. The use of a tert-butoxycarbonyl (Boc) protecting group on the amine functionality (yielding N-Boc-2-aminophenol) is a key strategy. This protection prevents the nucleophilic amine from participating in undesired side reactions, enabling selective modification at the phenolic hydroxyl group. Subsequent deprotection under mild acidic conditions reveals the primary amine, yielding the final derivatized product. These application notes provide an overview of this strategy, quantitative data on the activity of relevant derivatives, and detailed protocols for synthesis and analysis.
Therapeutic Potential of 2-Aminophenol Derivatives
Derivatives synthesized from 2-aminophenol precursors have demonstrated significant potential across various therapeutic areas:
-
Anticancer and Cytotoxic Activity: Many o-aminophenol derivatives exhibit moderate to potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL-60).[2][3] Their mechanism often involves the induction of apoptosis.[3]
-
Kinase Inhibition: The 4-amino-2-phenol scaffold has been identified as a promising structure for developing inhibitors of protein kinases, such as Protein Kinase B (AKT) and ABL tyrosine kinase, which are critical targets in oncology.[4]
-
Antioxidant and Antiferroptotic Activity: Ortho-aminophenol derivatives have been shown to be potent inhibitors of lipid peroxidation, a key process in ferroptosis. This makes them promising candidates for treating diseases associated with oxidative stress and ferroptosis, such as ischemia-reperfusion injury.[5][6]
-
Antimicrobial Activity: While often weaker than other biological activities, some derivatives show broad-spectrum antimicrobial action against various bacterial and fungal strains.[2]
Quantitative Data Summary
The following tables summarize the biological activities of various o-aminophenol derivatives, which can be synthesized using the protocols described.
Table 1: Cytotoxic Activity of o-Aminophenol Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Derivative 6b | KB | 32.0 | [2] |
| Derivative 6c | KB | 74.94 | [2] |
| Derivative 6i | HepG2 | 29.46 | [2] |
| Derivative 6i | A549 | 71.29 | [2] |
| Derivative 6i | MCF7 | 80.02 | [2] |
| p-dodecylaminophenol | HL-60 | Potent (data not quantified) | [3] |
| N-(2-morpholinoethyl)-4-aminophenol | HBL | 20 | [7] |
| DiAcMoAc | LND1 | 2 |[7] |
Table 2: Antioxidant Activity of o-Aminophenol Derivatives
| Compound | Assay | SC50 (µg/mL) | EC50 (µg/mL) | Reference |
|---|---|---|---|---|
| Derivative 6a | DPPH Scavenging | 18.95 | - | [2] |
| Derivative 6b | DPPH Scavenging | 24.38 | - | [2] |
| Derivative 6d | - | - | 4.00 | [2] |
| Derivative 6g | - | - | 11.25 | [2] |
| Ascorbic Acid (Standard) | DPPH Scavenging | 12.60 | - | [2] |
| Quercetin (Standard) | - | - | 9.8 |[2] |
Table 3: Kinase Inhibitory Activity of 4-Amino-2-phenol Derivatives
| Compound | Kinase Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5i | Protein Kinase B / AKT | 1.26 | [4] |
| Compound 5i | ABL Tyrosine Kinase | 1.50 |[4] |
Visualizations
Synthetic Workflow
The general workflow for synthesizing 2-aminophenol derivatives involves a protection-derivatization-deprotection sequence.
Kinase Inhibition Pathway
Many synthesized derivatives function as kinase inhibitors, blocking signaling pathways crucial for cancer cell proliferation and survival.
Experimental Protocols
Protocol 1: Boc Protection of 2-Aminophenol
This protocol describes the protection of the amino group of 2-aminophenol using di-tert-butyl dicarbonate (Boc₂O).[8]
Materials:
-
2-Aminophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
tert-Butyl methyl ether (TBME)
-
0.1 N aqueous HCl
-
Magnesium Sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 2-aminophenol (1.0 equiv) in dry THF in a round-bottomed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of Boc₂O (1.0 equiv) in dry THF.
-
Add the Boc₂O solution dropwise to the cooled 2-aminophenol solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Add saturated aqueous NaHCO₃ solution to the mixture.
-
Extract the aqueous layer with tert-butyl methyl ether (3 x 25 mL).
-
Combine the organic extracts and wash with 0.1 N aqueous HCl (3 x 50 mL), followed by saturated aqueous NaHCO₃ solution (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: O-Alkylation of this compound (General)
This protocol provides a general method for attaching an alkyl group to the phenolic oxygen.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Sodium Sulfate (Na₂SO₄)
-
Round-bottomed flask, magnetic stirrer, heating mantle
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5-2.0 equiv).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the desired alkyl halide (1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Protocol 3: Boc Deprotection (General)
This protocol removes the Boc protecting group to yield the final primary amine derivative.
Materials:
-
O-substituted this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottomed flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (5-10 equiv) dropwise at room temperature.
-
Stir the solution at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the final product.
Protocol 4: Characterization of Final Products
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized derivatives.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the molecule.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
Catalyst-Free N-Boc Protection of Amines in Water: A Green Chemistry Approach
Application Note AP0012
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, natural product synthesis, and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] Traditional methods for the N-Boc protection of amines often employ organic solvents and basic catalysts, which can lead to environmental concerns and side reactions.[2]
In the pursuit of more sustainable and environmentally friendly chemical processes, "green chemistry" principles have become increasingly important.[3] One significant advancement in this area is the development of catalyst-free N-Boc protection of amines in water.[1][3] This method offers several advantages, including the use of a non-toxic, inexpensive, and non-flammable solvent, operational simplicity, and often high chemoselectivity and yields.[3] This application note provides a detailed protocol for the catalyst-free N-Boc protection of a variety of amines in water and presents a summary of representative results.
Principle and Advantages
The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). In water, the reaction can proceed efficiently without the need for an additional acid or base catalyst.[3] Water is thought to play a dual role in facilitating the reaction.
The key advantages of this methodology include:
-
Environmentally Benign: Utilizes water as the solvent, eliminating the need for hazardous organic solvents.
-
Catalyst-Free: Simplifies the reaction setup and purification process, reducing chemical waste.[3]
-
High Chemoselectivity: The reaction typically shows excellent chemoselectivity for the N-Boc protection of amines in the presence of other functional groups like hydroxyls and thiols.[2][3]
-
Mild Reaction Conditions: The protection is generally carried out at room temperature, making it suitable for sensitive substrates.
-
Excellent Yields: A wide range of amines can be protected in high to excellent yields.[1]
Experimental Protocol
This protocol describes a general procedure for the catalyst-free N-Boc protection of amines in water.
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)
-
Deionized Water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv).
-
Solvent Addition: Add deionized water to the flask. The amount of water can vary, but a concentration of the amine at 0.1-0.5 M is a good starting point. For amines that are not fully soluble in water, a minimal amount of a co-solvent like acetone or THF can be added to aid dissolution.[1]
-
Reagent Addition: While stirring the amine solution/suspension at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv) portion-wise.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture and extracting with an organic solvent.
-
Workup: Once the reaction is complete (typically within 1-24 hours), transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected amine.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Data Summary
The catalyst-free N-Boc protection of amines in water is applicable to a wide range of substrates, including primary and secondary aliphatic and aromatic amines, as well as amino acid esters. The following table summarizes representative results from the literature, showcasing the efficiency and scope of this method.
| Entry | Amine Substrate | (Boc)₂O (equiv) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | 1.1 | 12 | RT | 95 |
| 2 | 4-Chloroaniline | 1.1 | 12 | RT | 92 |
| 3 | 4-Methoxyaniline | 1.1 | 10 | RT | 98 |
| 4 | Benzylamine | 1.1 | 1 | RT | 99 |
| 5 | Cyclohexylamine | 1.1 | 1.5 | RT | 96 |
| 6 | Diethylamine | 1.2 | 24 | RT | 85 |
| 7 | L-Alanine methyl ester | 1.1 | 4 | RT | 97 |
| 8 | 2-Aminoethanol | 1.1 | 6 | RT | 94 |
Visualizations
References
Application Notes and Protocols: Use of N-Boc-2-aminophenol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-aminophenol is a valuable bifunctional building block utilized in solid-phase peptide synthesis (SPPS) for the introduction of a reactive 1-amino-2-hydroxybenzene moiety. This functionality serves as a precursor for the synthesis of peptide-small molecule conjugates and for the formation of benzoxazole-containing peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen allows for its selective deprotection and subsequent manipulation on the solid support, enabling the creation of complex molecular architectures.
These notes provide detailed protocols for the incorporation of this compound onto a solid support and its subsequent modification to form a terminal benzoxazole, a scaffold of interest in medicinal chemistry due to its diverse biological activities.
Key Applications
-
Introduction of a Handle for Post-Syntbetic Modification: The free phenol group can be used for subsequent ether or ester linkages.
-
Synthesis of Peptidomimetics: The ortho-amino and hydroxyl groups are precursors for the formation of heterocyclic systems like benzoxazoles within a peptide sequence.
-
Development of Bioactive Peptides: Benzoxazole moieties are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.
Experimental Data
The efficiency of incorporating this compound and its conversion to a benzoxazole can be monitored using standard analytical techniques. The following table summarizes representative data for the synthesis of a model benzoxazole-terminated peptide on a solid support.
| Step | Reagents and Conditions | Coupling/Conversion Efficiency (%) | Analytical Method |
| Loading of this compound onto 2-CTC resin | This compound, DIPEA, DCM; 2 h, rt | >95 | Gravimetric |
| Boc Deprotection | 20% Piperidine in DMF; 2 x 10 min, rt | >99 | Kaiser Test |
| Coupling of Fmoc-Ala-OH | Fmoc-Ala-OH, HBTU, DIPEA, DMF; 2 h, rt | >98 | Kaiser Test |
| Fmoc Deprotection | 20% Piperidine in DMF; 2 x 10 min, rt | >99 | Kaiser Test |
| Coupling of Boc-Phe-OH | Boc-Phe-OH, HBTU, DIPEA, DMF; 2 h, rt | >98 | Kaiser Test |
| Intramolecular Cyclization to Benzoxazole | TFA/DCM/H2O (95:2.5:2.5); 2 h, rt | ~90 | HPLC, MS |
Experimental Protocols
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the loading of this compound onto a 2-CTC resin. The 2-CTC linker is acid-labile, allowing for the cleavage of the final product under mild acidic conditions while keeping the benzoxazole moiety intact.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, 1.6 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the 2-CTC resin (1 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in the synthesis vessel.
-
Drain the DCM.
-
Dissolve this compound (2 eq, 3.2 mmol, 670 mg) in anhydrous DCM (10 mL).
-
Add DIPEA (4 eq, 6.4 mmol, 1.12 mL) to the solution of this compound.
-
Add the solution to the swollen resin.
-
Shake the mixture at room temperature for 2 hours.
-
To cap any remaining reactive trityl chloride groups, add MeOH (1 mL) and shake for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
Determine the loading capacity by gravimetric analysis.
Protocol 2: Solid-Phase Synthesis of a Benzoxazole-Terminated Peptide
This protocol outlines the synthesis of a model tripeptide (e.g., Phe-Ala) attached to the this compound-loaded resin, followed by acid-mediated cyclization to form the terminal benzoxazole.
Materials:
-
This compound-loaded 2-CTC resin (from Protocol 1)
-
Fmoc-Ala-OH, Boc-Phe-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Water (H2O)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the this compound-loaded resin in DMF (10 mL/g) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL/g) for 10 minutes.
-
Drain and repeat the treatment for another 10 minutes.
-
Wash the resin with DMF (5 x 10 mL/g).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
In a separate vial, pre-activate Fmoc-Ala-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activation mixture to the resin.
-
Shake at room temperature for 2 hours.
-
Wash the resin with DMF (5 x 10 mL/g).
-
Perform a Kaiser test to confirm complete coupling (negative result).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF as described in step 2.
-
Wash the resin with DMF (5 x 10 mL/g).
-
-
Second Amino Acid Coupling (Boc-Phe-OH):
-
Couple Boc-Phe-OH using the same procedure as in step 3.
-
-
Final Wash: Wash the resin with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and MeOH (3 x 10 mL/g) and dry under vacuum.
-
Cleavage and Cyclization:
-
Treat the dried resin with a cleavage cocktail of TFA/DCM/H2O (95:2.5:2.5, v/v/v) (10 mL/g) for 2 hours at room temperature. This step simultaneously cleaves the peptide from the resin and triggers the intramolecular cyclization between the terminal carboxylic acid and the ortho-aminophenol to form the benzoxazole.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product in cold diethyl ether.
-
Centrifuge to collect the precipitate, wash with cold ether, and dry.
-
-
Purification and Analysis: Purify the crude product by reverse-phase HPLC and characterize by mass spectrometry.
Visualizations
Caption: Workflow for loading this compound onto 2-CTC resin.
Caption: Solid-phase synthesis of a benzoxazole-terminated peptide.
Concluding Remarks
The use of this compound in solid-phase peptide synthesis provides a reliable method for introducing a versatile chemical handle that can be further elaborated into a benzoxazole moiety. The protocols outlined above offer a robust foundation for researchers to explore the synthesis of novel peptidomimetics and peptide conjugates for applications in drug discovery and materials science. Careful monitoring of each step, particularly the coupling and deprotection reactions, is crucial for achieving high purity and yield of the final product.
Green Chemistry Approaches for N-Boc Protection and Deprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the preparation of complex pharmaceutical intermediates. However, traditional methods for the introduction (protection) and removal (deprotection) of the N-Boc group often rely on harsh reagents and volatile organic solvents, posing environmental and safety concerns. This document provides detailed application notes and experimental protocols for green and sustainable N-Boc protection and deprotection methodologies. These approaches emphasize the use of reusable catalysts, solvent-free conditions, and aqueous media, aligning with the principles of green chemistry to minimize waste and environmental impact.
I. Green N-Boc Protection Methods
Several environmentally benign methods have been developed for the N-tert-butoxycarbonylation of amines, offering high yields, short reaction times, and simplified work-up procedures.
Solvent-Free N-Boc Protection using a Reusable Heterogeneous Acid Catalyst (Amberlite-IR 120)
This method utilizes a strongly acidic ion-exchange resin, Amberlite-IR 120, as an efficient and recyclable catalyst for the N-Boc protection of a wide range of amines under solvent-free conditions. The protocol is characterized by its simplicity, rapid reaction rates, and excellent product yields.[1]
Quantitative Data Summary
| Substrate (Amine) | Catalyst Loading (w/w %) | Time (min) | Yield (%) |
| Aniline | 15 | <1 | 99 |
| 4-Methylaniline | 15 | 2 | 96 |
| 4-Nitroaniline | 15 | 3 | 92 |
| Benzylamine | 15 | 1 | 98 |
| Pyrrolidine | 15 | 1 | 99 |
| Piperidine | 15 | 1 | 98 |
| 4-Aminophenol | 15 | 2 | 95 |
Experimental Protocol
-
To a mixture of the amine (1 mmol) and di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol), add Amberlite-IR 120 (15% w/w).
-
Stir the reaction mixture at room temperature for the time specified in the table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add dichloromethane (CH₂Cl₂) (10 mL) to the reaction mixture to facilitate the separation of the catalyst.
-
Filter the mixture to recover the Amberlite-IR 120 catalyst. The catalyst can be washed with CH₂Cl₂, dried, and reused.
-
Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the N-Boc protected amine.
-
If necessary, purify the product by column chromatography on silica gel.
Catalyst-Free N-Boc Protection in Aqueous Media
This protocol describes a simple, efficient, and environmentally friendly method for the N-Boc protection of various amines using a water-acetone mixture as the solvent system, completely avoiding the need for a catalyst. This method provides excellent yields of the corresponding monocarbamates in short reaction times.[2]
Quantitative Data Summary
| Substrate (Amine) | Solvent System (v/v) | Time (min) | Yield (%) |
| Aniline | Water:Acetone (9.5:0.5) | 10 | 95 |
| 4-Chloroaniline | Water:Acetone (9.5:0.5) | 12 | 92 |
| Benzylamine | Water:Acetone (9.5:0.5) | 8 | 98 |
| Pyrrolidine | Water:Acetone (9.5:0.5) | 8 | 97 |
| Piperidine | Water:Acetone (9.5:0.5) | 8 | 96 |
Experimental Protocol
-
In a 50 mL round-bottom flask, add the amine (1 mmol).
-
Add 9.5 mL of distilled water and 0.5 mL of acetone to the flask and stir the mixture at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, add dichloromethane (5 mL) and stir the mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the N-Boc protected amine.
-
Purify the product by column chromatography on silica gel if required.
Solvent-Free N-Boc Protection using a Reusable Solid Base Resin (Amberlyst A 21)
An efficient and environmentally benign protocol for the selective tert-butoxycarbonylation of a variety of amines can be achieved using Amberlyst A 21, a mild basic solid resin, under solvent-free conditions. This method offers several advantages including catalyst reusability, a clean reaction profile, and high product yields.[3][4]
Quantitative Data Summary
| Substrate (Amine) | Catalyst Loading (wt %) | Time (h) | Yield (%) |
| Aniline | 20 | 0.5 | 95 |
| 4-Chloroaniline | 20 | 1.0 | 92 |
| Benzylamine | 20 | 0.25 | 98 |
| Cyclohexylamine | 20 | 0.25 | 96 |
| Piperidine | 20 | 0.25 | 97 |
Experimental Protocol
-
To a mixture of the amine (1 mmol) and di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol), add Amberlyst A 21 (20 wt %).
-
Stir the mixture at room temperature for the specified time.
-
Monitor the reaction progress by TLC.
-
After completion, add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product and filter to separate the catalyst.
-
The catalyst can be washed, dried, and reused for subsequent reactions.
-
The filtrate is concentrated under reduced pressure to afford the N-Boc protected amine.
-
Further purification can be performed by column chromatography if necessary.
II. Green N-Boc Deprotection Methods
Conventional N-Boc deprotection often involves strong acids like trifluoroacetic acid (TFA), which are corrosive and generate significant waste. The following green alternatives offer milder and more sustainable approaches.
Solvent-Free Mechanochemical N-Boc Deprotection
Mechanochemistry, the use of mechanical force to induce chemical reactions, provides a solvent-free and efficient method for N-Boc deprotection. Ball milling of Boc-protected amines with p-toluenesulfonic acid affords the corresponding amine salts in near-quantitative yields and short reaction times.[5][6][7][8][9]
Quantitative Data Summary
| Substrate (Boc-Amine) | Reagent (Equivalents) | Time (min) | Yield (%) |
| N-Boc-benzylamine | p-TsOH·H₂O (2) | 10 | >98 |
| N-Boc-aniline | p-TsOH·H₂O (2) | 10 | >98 |
| N-Boc-L-phenylalanine methyl ester | p-TsOH·H₂O (2) | 10 | >98 |
| N,N'-di-Boc-1,4-diaminobutane | p-TsOH·H₂O (4) | 10 | >98 |
Experimental Protocol
-
Place a mixture of the Boc-protected amine (1 mmol) and p-toluenesulfonic acid monohydrate (2 equivalents per Boc group) in a stainless steel grinding jar with a stainless steel ball (e.g., 10 mm).
-
Grind the mixture in a mixer mill at a frequency of 30 Hz for 10 minutes at room temperature.
-
After milling, suspend the crude mixture in dichloromethane.
-
Collect the precipitated amine p-toluenesulfonate salt by filtration.
-
Air-dry the solid to obtain the deprotected amine salt.
Catalyst-Free N-Boc Deprotection in Boiling Water
This remarkably simple and green protocol utilizes boiling water as both the solvent and the catalyst for the neutral and selective deprotection of N-Boc groups.[10][11][12][13][14] This method is highly effective for a variety of structurally diverse amines and avoids the use of any acidic or basic reagents.[10]
Quantitative Data Summary
| Substrate (Boc-Amine) | Temperature (°C) | Time (min) | Yield (%) |
| N-Boc-aniline | 100 | 12 | 95 |
| N-Boc-4-chloroaniline | 100 | 12 | 92 |
| N-Boc-benzylamine | 100 | 10 | 97 |
| N-Boc-pyrrolidine | 100 | 10 | 96 |
| N-Boc, N'-Bn-cyclosulfamide | 100 | 12 | 94 |
Experimental Protocol
-
In a round-bottomed flask, dissolve the N-Boc protected amine (1 mmol) in deionized water (1 mL).
-
Heat the mixture to reflux (100 °C) and stir for the appropriate amount of time as indicated in the table.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add dichloromethane (5 mL) and stir the mixture.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and dry it over anhydrous magnesium sulfate.
-
Concentrate the organic extract under reduced pressure to obtain the deprotected amine.
-
Purify the product by silica gel column chromatography if necessary.
Catalytic N-Boc Deprotection using Iron(III) Chloride
Iron(III) salts serve as sustainable, inexpensive, and environmentally benign catalysts for the selective deprotection of N-Boc groups. This method is practical, clean, and often does not require a purification step.[15][16][17][18][19]
Quantitative Data Summary
| Substrate (N,N'-diprotected amine) | Catalyst (Equivalents) | Solvent | Time (h) | Yield (%) |
| N-Boc, N-Ts-L-aspartic acid dimethyl ester | FeCl₃ (1) | CH₂Cl₂ | 1.5 | 99 |
| N-Boc, N-Cbz-L-lysine methyl ester | FeCl₃ (1) | CH₂Cl₂ | 2 | 98 |
| N-Boc, N-acetyl-aniline | FeCl₃ (0.3) | CH₂Cl₂ | 3 | 95 |
Experimental Protocol
-
Dissolve the N-Boc protected substrate (1 mmol) in dry dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Add iron(III) chloride (FeCl₃) (as specified in the table) to the solution.
-
Stir the reaction mixture at room temperature for the indicated time.
-
Monitor the deprotection by TLC.
-
Upon completion, the reaction can be worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the deprotected product, which is often pure enough for subsequent steps.
III. Visualization of Workflows and Concepts
To better illustrate the methodologies and their underlying principles, the following diagrams have been generated using Graphviz.
References
- 1. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclableheterogenous acid catalysis by Amberlite-IR 120 | Semantic Scholar [semanticscholar.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. [PDF] Solvent-Free Mechanochemical Deprotection of N -Boc Group | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: N-tert-Butoxycarbonyl (Boc) Protection Reactions
Welcome to the technical support center for N-Boc protection reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during N-Boc protection reactions.
Issue 1: Low or No Yield
Question: My N-Boc protection reaction has a very low yield or has failed completely. What are the common causes and how can I fix this?
Answer: Low or no yield in a Boc protection reaction can stem from several factors, ranging from the reactivity of the amine to the reaction conditions. Here’s a systematic guide to troubleshooting this issue.
Possible Causes and Solutions:
-
Low Reactivity of the Amine: Weakly nucleophilic amines, such as electron-deficient anilines or sterically hindered amines, react slowly with di-tert-butyl dicarbonate ((Boc)₂O).[1][2]
-
Poor Solubility of Starting Materials: If the amine starting material, especially zwitterionic compounds like amino acids, is not fully dissolved in the solvent, the reaction will be slow or incomplete.[2][4]
-
Solution:
-
Use a solvent system that ensures the solubility of all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.[1] For amino acids, aqueous basic conditions (e.g., with NaOH or NaHCO₃) can improve solubility.[4]
-
A mixture of solvents, such as water/methanol/triethylamine, can also enhance the solubility of polar starting materials.[4][5]
-
-
-
Inappropriate Base: While not always required, a base is often used to neutralize the acidic byproduct and drive the reaction to completion.[2][6] The choice and amount of base are critical.[2]
-
Solution:
-
Ensure a suitable base is chosen for your substrate. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), sodium hydroxide (NaOH), and sodium bicarbonate (NaHCO₃).[1][6]
-
The base should be strong enough to deprotonate the ammonium intermediate but not so strong as to cause side reactions.[1]
-
-
-
Insufficient Reagent Stoichiometry: Using an inadequate amount of (Boc)₂O will lead to incomplete conversion of the starting amine.[1][7]
-
Solution:
-
Use a slight excess of (Boc)₂O, typically 1.1 to 1.5 equivalents.[1]
-
-
-
Hydrolysis of (Boc)₂O: In the presence of water, (Boc)₂O can hydrolyze, reducing its availability for the reaction.[2]
Issue 2: Slow Reaction Rate
Question: My N-Boc protection reaction is proceeding very slowly. How can I speed it up?
Answer: A sluggish reaction can be accelerated by adjusting several parameters.
Strategies to Increase Reaction Rate:
-
Increase Temperature: Gently warming the reaction mixture can significantly increase the reaction rate. It is important to monitor the reaction by TLC to avoid the formation of side products at higher temperatures.[1]
-
Use a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[1] DMAP acts as a nucleophilic catalyst, increasing the reactivity of (Boc)₂O.[2]
-
Optimize Solvent Choice: The solvent can have a profound effect on the reaction rate. For example, alcoholic solvents like methanol have been shown to enhance the rate of Boc protection for aromatic amines, sometimes being significantly faster than in solvents like chloroform.[1][3]
-
Add a Suitable Base: If not already present, the addition of a base like triethylamine (TEA) can accelerate the reaction by neutralizing the protonated amine intermediate.[6][10]
Issue 3: Formation of Side Products
Question: I am observing multiple spots on my TLC, indicating the formation of side products. What are these byproducts and how can I prevent them?
Answer: The formation of side products can complicate purification and lower the yield of the desired N-Boc protected amine. Common side products and their prevention strategies are outlined below.
Common Side Products and Prevention:
-
Double Boc-Protection (N,N-di-Boc): This can occur with primary amines, especially when a large excess of (Boc)₂O and a strong base are used.[1]
-
Prevention: Use a controlled stoichiometry of (Boc)₂O, around 1.1 equivalents.[1]
-
-
Urea Formation: This is more likely with sterically hindered amines and can be promoted by very strong bases.[1]
-
Prevention: Use a milder base or optimize the reaction temperature to minimize this side reaction.[1]
-
-
O-Boc Formation: If the substrate contains other nucleophilic groups like hydroxyls, they can also react with (Boc)₂O.
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for N-Boc protection?
A1: No, a base is not always strictly necessary.[1] The reaction can proceed without an added base because the tert-butoxide ion, formed as a byproduct, is itself a base and can deprotonate the amine.[6] However, for amines with low nucleophilicity or when a faster reaction is desired, the addition of an external base is highly recommended.[1][6]
Q2: What is the role of the base in the N-Boc protection reaction?
A2: The primary role of a base is to neutralize the protonated amine intermediate that forms after the initial nucleophilic attack on di-tert-butyl dicarbonate. This deprotonation regenerates the neutral amine, which can then be isolated as the final product, and drives the reaction to completion.[1][6]
Q3: How does the strength of the base affect the reaction?
A3: The strength of the base can significantly influence the reaction rate. A stronger base will deprotonate the intermediate more effectively, leading to a faster reaction. However, a very strong base might lead to unwanted side reactions like the formation of ureas.[1][6] Therefore, the base should be strong enough to deprotonate the ammonium intermediate but not so strong that it causes side reactions.[1]
Q4: What is the role of DMAP in the reaction?
A4: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the rate of Boc protection.[11][12] It reacts with (Boc)₂O to form a more reactive Boc-pyridinium species, which is then attacked by the amine.[11][12] DMAP is used in catalytic amounts, often in conjunction with a stoichiometric base like TEA.[11]
Q5: Can N-Boc protection be performed in water?
A5: Yes, N-Boc protection can be carried out effectively in water, often mixed with a co-solvent like acetone.[8][9] This "green chemistry" approach is environmentally friendly and can prevent side reactions like O-Boc formation.[1][8] These reactions can often be performed without the need for a catalyst.[8]
Data on Reaction Conditions and Yields
The following tables summarize the impact of different reaction parameters on the yield of N-Boc protection for various amines.
Table 1: Effect of Base on N-Boc Protection Yield
| Amine Substrate | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Aniline | TEA | DCM | Room Temp | 2h | 95 |
| Benzylamine | NaHCO₃ | Dioxane/Water | Room Temp | 1h | 98 |
| Glycine | NaOH | Water | Room Temp | 30 min | 92 |
| 4-Nitroaniline | DMAP (cat.), TEA | THF | 40 | 12h | 85 |
This table is a compilation of representative data, and yields may vary based on specific reaction conditions and scales.
Table 2: Effect of Solvent on N-Boc Protection of p-Toluidine
| Solvent | Relative Reaction Rate |
| Methanol (CD₃OD) | 70 |
| Chloroform (CDCl₃) | 1 |
Data demonstrates the significant rate enhancement in alcoholic solvents for aromatic amines.[3]
Key Experimental Protocols
Protocol 1: Standard N-Boc Protection of a Primary Amine[1]
-
Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Base Addition: Add triethylamine (1.1-1.5 equivalents).[1]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the stirred mixture.[1]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, wash the mixture with 1 M HCl to remove excess base, followed by a wash with brine (saturated aqueous NaCl solution).[1]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[13] The crude product can be purified by flash column chromatography if necessary.[1]
Protocol 2: N-Boc Protection in Aqueous Media (Catalyst-Free)[8]
-
Suspension: In a round-bottom flask, add the amine (1 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL).[8] Stir for a few minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reaction times are often short (8-12 minutes).[8]
-
Extraction: Add dichloromethane (5 mL) and continue stirring. Transfer the mixture to a separatory funnel and separate the layers.[8]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to afford the N-Boc protected amine.[8] Purification by column chromatography can be performed if necessary.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. benchchem.com [benchchem.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 12. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Common Side Reactions with Boc-Protected Amino Acids
This guide is intended for researchers, scientists, and drug development professionals utilizing Boc-protected amino acids in peptide synthesis. Below you will find troubleshooting advice and frequently asked questions to help you navigate and resolve common side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent side reactions when using Boc-protected amino acids?
A1: The most common side reactions include incomplete coupling, particularly with sterically hindered amino acids, and racemization.[1] Other significant issues can arise from the side chains of specific amino acids, such as aspartimide formation from Aspartic Acid (Asp), dehydration of the side-chain amide in Asparagine (Asn) and Glutamine (Gln), and alkylation of nucleophilic side chains during deprotection.[1][2]
Q2: What causes incomplete Boc deprotection and how can I detect it?
A2: Incomplete Boc deprotection can be caused by several factors, including insufficient acid strength or concentration (typically Trifluoroacetic Acid - TFA), short reaction times, steric hindrance around the Boc-protected amine, and poor resin swelling in solid-phase peptide synthesis (SPPS).[3][4] Detection can be achieved through a positive ninhydrin test on a resin sample, which indicates the presence of unreacted free amines from the previous cycle, or by mass spectrometry (MS) analysis of the final crude product, which may show deletion sequences.[3]
Q3: How can racemization be minimized during the coupling of Boc-amino acids?
A3: Racemization often occurs via the formation of a 5(4H)-oxazolone intermediate.[5] To minimize this, you should:
-
Use coupling reagents known for low racemization, such as DIC/Oxyma.[1]
-
Avoid using excess base; for sensitive couplings, a weaker base like N-methylmorpholine (NMM) is a better choice.[1]
-
Minimize the pre-activation time of the amino acid before its addition to the resin.[1] Histidine and cysteine are particularly prone to racemization.[5][6]
Q4: Why are scavengers necessary during the final TFA-mediated cleavage?
A4: The primary issue during TFA-mediated deprotection of the Boc group is the generation of reactive tert-butyl cations.[1][7] These cations can lead to the alkylation of nucleophilic side chains, especially those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][8] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these carbocations and prevent unwanted side products.[2]
Troubleshooting Guides
Issue 1: Incomplete Coupling
-
Symptom: A positive ninhydrin test (resulting in blue or purple beads) after a coupling step, indicating the presence of unreacted free amines.[1]
-
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete coupling reactions.
Issue 2: Side-Chain Alkylation during Final Cleavage
-
Symptom: Unexpected peaks in the HPLC/LC-MS of the crude peptide, corresponding to alkylated residues (e.g., t-butylated Trp or Cys).[2][9]
-
Mechanism of Side Reaction:
Caption: Prevention of Trp t-butylation by scavengers.
-
Solution: Incorporate a scavenger cocktail into the TFA deprotection/cleavage reagent.[1] The choice of scavengers depends on the amino acids present in the peptide.
| Sensitive Residue | Common Scavengers | Typical Concentration (%) |
| Tryptophan (Trp) | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | 1-5 |
| Methionine (Met) | Thioanisole, TIS | 2-5 |
| Cysteine (Cys) | TIS, Dithiothreitol (DTT) | 1-5 |
| Tyrosine (Tyr) | Anisole, Phenol | 2-5 |
Issue 3: Aspartimide Formation
-
Symptom: This side reaction is particularly common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser and can lead to a mixture of α and β-coupled peptides, as well as piperidide adducts in Fmoc-based synthesis.[6][10]
-
Prevention Strategy:
Caption: Decision tree for preventing aspartimide formation.
In Boc-based synthesis, using the beta cyclohexyl ester of aspartic acid instead of the beta benzyl ester significantly reduces the amount of aspartimide formed.[6]
Experimental Protocols
Protocol 1: Standard Boc Deprotection in SPPS
This protocol outlines a general procedure for the removal of the Nα-Boc group in solid-phase peptide synthesis.[3]
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 15-30 minutes.[3]
-
Pre-wash: Pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[3]
-
Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[3]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[3]
-
Neutralization: Neutralize the resin with a 10% Diisopropylethylamine (DIPEA) in DCM solution for 1-2 minutes.[3]
-
Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[3]
Protocol 2: Low-Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize racemization during peptide bond formation.[1]
-
Activation: In a separate reaction vessel, dissolve the N-Boc-amino acid (1.0 equivalent) and Oxyma (1.0 equivalent) in anhydrous DMF or DCM under an inert atmosphere.[1]
-
Addition of Amino Component: Add the resin with the free N-terminus (1.0 equivalent) to the solution.[1]
-
Cooling: Cool the mixture to 0 °C.[1]
-
Coupling: Add Diisopropylcarbodiimide (DIC) (1.0 equivalent) dropwise to the reaction mixture.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using a ninhydrin test.[1]
-
Washing: Once the reaction is complete, wash the resin according to your standard protocol.
Protocol 3: Two-Step "Low-High" HF Cleavage
This method is often used for peptides containing sensitive residues like Trp(For).[2]
-
Step 1: Low HF Cleavage (SN2 Conditions)
-
To the dried peptide-resin in an HF apparatus, add a scavenger cocktail (e.g., p-cresol, dimethyl sulfide).
-
Distill a mixture of HF/DMS (1:3 v/v) into the vessel.
-
Stir at 0°C for 2-4 hours.
-
Evaporate the HF and DMS under vacuum.[2]
-
-
Step 2: High HF Cleavage (SN1 Conditions)
-
To the resin from the previous step, add a scavenger such as anisole.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill neat anhydrous HF into the vessel.
-
Stir at 0°C for 1 hour.
-
Evaporate the HF under vacuum.[2]
-
-
Work-up: Precipitate the crude peptide by washing the resin with cold diethyl ether. Dissolve the peptide in a suitable aqueous solvent and lyophilize.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Optimizing reaction conditions for 2-aminophenol derivative synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-aminophenol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-aminophenol and its derivatives?
A1: The most prevalent method for synthesizing 2-aminophenol derivatives is the reduction of the corresponding 2-nitrophenol. Several reduction strategies are widely employed, including:
-
Catalytic Hydrogenation: This method utilizes catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. It is often a clean and efficient method.[1][2]
-
Béchamp Reduction: A classic method that uses iron powder in an acidic medium, such as hydrochloric acid.[3][4]
-
Other Reducing Agents: A variety of other reagents can be used, such as sodium hydrosulfite, sodium sulfide, or tin(II) chloride.[1][5] The choice of reducing agent can be critical for reactions involving sensitive functional groups.
Q2: I am observing the formation of colored impurities in my final product. What is the likely cause?
A2: 2-Aminophenol and its derivatives are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as reddish-brown to dark solids.[1] Exposure to air, especially under neutral or basic conditions, can accelerate this process.[1] To minimize oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during purification and to store the final product under inert gas and protected from light.[1]
Q3: Can I selectively reduce one nitro group in a dinitrophenol derivative?
A3: Yes, selective reduction is possible. For instance, in the case of 2,4-dinitrophenol, the ortho nitro group is preferentially reduced. This selectivity is attributed to the inductive effect of the hydroxyl group, which makes the ortho nitro group more electrophilic. Reagents like sodium sulfide can be employed for such selective reductions.[1][2]
Q4: What are the key safety precautions to consider during the synthesis of 2-aminophenol derivatives?
A4: Safety is paramount. Key considerations include:
-
Toxicity: 2-Aminophenol may cause allergic dermatitis and methemoglobinemia.[1][6] Handle the compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[1] Ensure proper ventilation and use intrinsically safe equipment.
-
Acid Handling: The use of strong acids like hydrochloric acid in the Béchamp reduction requires careful handling in a fume hood.[1]
-
Reaction Monitoring: Exothermic reactions should be carefully monitored and controlled to prevent runaways.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization Steps |
| Low Yield of Desired Product | Incomplete Reduction: The starting 2-nitrophenol is not fully consumed. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]- If the reaction stalls, consider adding more reducing agent or extending the reaction time.[1]- For catalytic hydrogenation, ensure the catalyst is fresh and active.[1] |
| Product Loss During Work-up: The desired product is lost during extraction, filtration, or other purification steps. | - Review the work-up procedure. Ensure the pH is optimized for extraction. - For Béchamp reduction, be aware that the product can be trapped in the iron sludge, leading to lower yields.[6] | |
| Side Reactions: Formation of unintended byproducts. | - In catalytic hydrogenation, over-reduction or dehalogenation (for halogenated derivatives) can occur. Optimize catalyst loading, hydrogen pressure, and reaction time.[1]- The formation of regioisomers is a common issue if the synthesis starts from a nitration step. Careful control of nitration temperature can minimize their formation.[1] | |
| Formation of Colored Impurities | Oxidation: The 2-aminophenol derivative is sensitive to air. | - The appearance of colored spots on a TLC plate can indicate oxidation.[1]- Work up the reaction promptly after completion.[1]- Conduct the reaction and purification under an inert atmosphere (Nitrogen or Argon).[1]- Consider using an antioxidant during purification if the product is particularly sensitive.[1] |
| Difficult Purification | Formation of Regioisomers: Isomers can be difficult to separate due to similar polarities. | - Optimize the nitration conditions (e.g., temperature) to favor the desired isomer.[1]- Employ high-performance column chromatography or recrystallization for separation.[1] |
| Emulsion during Extraction (Béchamp Reduction) | Formation of iron hydroxide sludge: This can make phase separation difficult. |
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent/Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Nickel | H₂ gas (1-4 atm), Room temperature or gentle heating, Solvent: Ethanol, Methanol, or Ethyl Acetate[1] | Clean reaction, High yields, Catalyst can be recycled[7] | Hydrogen gas is flammable, Potential for over-reduction or dehalogenation[1], Catalyst can be poisoned[8] |
| Béchamp Reduction | Iron powder, HCl | Reflux temperature, Solvent: Ethanol/Water[3][9] | Cost-effective[9] | Generates large amounts of iron sludge waste, which can complicate product isolation and cause environmental concerns[6][10] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | 70°C, Solvent: Ethanol[11] | Mild reaction conditions, Tolerant of many functional groups[2] | Generates tin-based waste products which are environmentally problematic[1] |
| Sodium Sulfide Reduction | Na₂S or NaSH | Aqueous or alcoholic solution | Can be used for selective reduction of one nitro group in dinitro compounds[1][2] | Can result in lower yields, and the wastewater can contain significant pollutants[6] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 2-Nitrophenols
-
Reaction Setup: In a hydrogenation vessel, dissolve the 2-nitrophenol derivative in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).[1]
-
Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%) under an inert atmosphere.[1]
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting material is no longer visible.[1]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-aminophenol derivative can be purified by recrystallization or column chromatography.[1]
Protocol 2: General Procedure for Béchamp Reduction of 2-Nitrophenols
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-nitrophenol derivative, iron powder, and a solvent mixture of ethanol and water.[3][9]
-
Acid Addition: Heat the mixture to 60°C and add concentrated hydrochloric acid dropwise over 30 minutes.[3]
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the iron powder is mostly dissolved.[3][9]
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Neutralize the solution with a diluted sodium hydroxide solution, which will result in the formation of an iron hydroxide sludge.[3]
-
Extraction: Add an organic solvent such as ethyl acetate and stir to extract the product. Allow the layers to separate and decant the organic layer.[3]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.[3]
Protocol 3: General Procedure for Tin(II) Chloride Reduction of 2-Nitrophenols
-
Reaction Setup: In a round-bottom flask, combine the 2-nitrophenol derivative and tin(II) chloride dihydrate in ethanol.[11]
-
Reaction: Heat the mixture at 70°C under a nitrogen atmosphere for approximately 30 minutes, or until the starting material has been consumed as indicated by TLC.[11]
-
Work-up: Allow the solution to cool and then pour it into ice.[11]
-
Neutralization and Extraction: Make the solution slightly basic (pH 7-8) by adding a 5% aqueous sodium bicarbonate solution. Extract the product with ethyl acetate.[11]
-
Purification: Wash the organic phase with brine, dry with sodium sulfate, and concentrate. The crude product can be purified by column chromatography.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 5. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]
- 6. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. public.websites.umich.edu [public.websites.umich.edu]
Technical Support Center: Purification of N-Boc Protected Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Boc protected compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of N-Boc protected compounds.
Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks on the TLC plate. | 1. The sample is too concentrated. 2. The compound is acidic or basic. 3. The mobile phase is not polar enough. | 1. Dilute the sample before spotting it on the TLC plate.[1][2] 2. For acidic compounds (like N-Boc amino acids), add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-2.0%).[3][4] 3. Increase the polarity of the mobile phase.[1] |
| Poor separation of the product from impurities. | 1. The solvent system is not optimal. 2. The column was overloaded. 3. The column was not packed properly. | 1. Experiment with different solvent systems to achieve a larger difference in Rf values between your product and impurities.[5] 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[6] 3. Ensure the silica gel is packed evenly without any cracks or channels.[6] |
| Product is not eluting from the column. | 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel. | 1. Gradually increase the polarity of the mobile phase.[7] 2. Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina or a different purification technique.[5] |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The N-Boc compound "oils out" instead of crystallizing. | 1. The solution is cooling too quickly. 2. The solution is supersaturated. 3. The melting point of the compound is lower than the temperature of the solution. 4. Residual solvent from the workup is present. | 1. Allow the solution to cool slowly to room temperature, then place it in a refrigerator.[8] 2. Add a small amount of the "good" solvent to redissolve the oil, then try to cool it again slowly.[9] 3. Try a different solvent system.[8] 4. Ensure all reaction solvents are removed under high vacuum before attempting recrystallization.[8] |
| No crystals form, even after cooling. | 1. The solution is not sufficiently supersaturated. 2. Impurities are inhibiting crystallization. 3. The compound is amorphous. | 1. Evaporate some of the solvent to increase the concentration of the compound.[8] 2. Try adding a seed crystal to induce crystallization.[8][10] If no seed crystal is available, try scratching the inside of the flask with a glass rod at the solvent-air interface.[8] 3. If the compound is an oil at room temperature, consider converting it to a salt (e.g., a dicyclohexylamine salt for acidic N-Boc amino acids) to induce crystallization.[8] |
| Low recovery of the purified compound. | 1. Too much solvent was used. 2. The crystals were washed with a solvent in which they are soluble. 3. Premature crystallization occurred. | 1. Use the minimum amount of hot solvent required to dissolve the compound.[8] 2. Wash the crystals with a minimal amount of ice-cold "poor" solvent.[8] 3. Ensure that any insoluble impurities are filtered out from the hot solution before cooling. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification technique for my N-Boc protected compound?
A1: The choice of purification technique depends on the properties of your compound and the required level of purity. Flash chromatography is a versatile technique for most N-Boc compounds.[7] Recrystallization is ideal for solid compounds and can provide very high purity, but it is not always feasible.[7] Liquid-liquid extraction is useful for initial purification to remove water-soluble or acid/base-soluble impurities.
Q2: My N-Boc protected compound is very polar. How can I purify it by flash chromatography?
A2: For very polar compounds, a standard hexane/ethyl acetate mobile phase may not be sufficient. You can try using a more polar solvent system, such as dichloromethane/methanol.[11] In some cases, reverse-phase chromatography may be a better option.[5]
Q3: How can I remove unreacted Boc-anhydride from my reaction mixture?
A3: Unreacted Boc-anhydride can often be removed by a simple aqueous workup, as it will hydrolyze. Alternatively, you can quench the reaction with a small amount of an amine, like N,N-dimethylethylenediamine, or pass the reaction mixture through a scavenger resin.[12]
Q4: Is the N-Boc group stable to silica gel chromatography?
A4: The N-Boc group is generally stable to silica gel chromatography.[13] However, if the silica is acidic or if the compound is particularly sensitive, some degradation may occur.[5] This can be minimized by using deactivated silica gel or by adding a small amount of a base like triethylamine to the mobile phase.[11]
Q5: How can I monitor the progress of my column chromatography?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the fractions collected from column chromatography.[7] By spotting each fraction on a TLC plate and eluting with the appropriate solvent system, you can identify which fractions contain your desired product.
Data Presentation
Comparison of Purification Techniques for N-Boc Protected Compounds
| Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Flash Chromatography | >95% | 70-95% | Fast, applicable to a wide range of compounds, scalable.[7] | Requires solvent, may not be suitable for very polar compounds. |
| Recrystallization | >99% | 50-90% | Can provide very high purity, cost-effective, scalable.[8] | Only applicable to solids, finding a suitable solvent can be challenging.[8] |
| Liquid-Liquid Extraction | Variable (used for initial cleanup) | >90% | Simple, fast, good for removing water-soluble impurities. | Not a high-resolution technique, may lead to emulsions. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of an N-Boc Protected Amine
-
Sample Preparation: Dissolve the crude N-Boc protected amine in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).[7]
-
Column Packing: Prepare a silica gel column of an appropriate size. The column can be dry-packed or slurry-packed with the initial mobile phase (e.g., a mixture of hexanes and ethyl acetate).[7]
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.[7]
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity of the mobile phase to elute the desired compound.[7]
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).[7]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Boc protected amine.[7]
Protocol 2: General Procedure for Recrystallization of an N-Boc Protected Amino Acid
-
Dissolution: Place the crude N-Boc protected amino acid in a flask and add a minimal amount of a "good" solvent (e.g., ethyl acetate) with gentle heating to dissolve the compound.[8]
-
Induce Crystallization: Slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.[8]
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.[8]
-
Drying: Dry the crystals under vacuum to a constant weight.[8]
Protocol 3: General Procedure for Liquid-Liquid Extraction of a Boc-Protected Amine
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane).[14]
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with an aqueous solution to remove impurities. For example, wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine starting material, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts.[14]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the partially purified product.[14]
Mandatory Visualization
Caption: Workflow for Flash Chromatography Purification.
Caption: Troubleshooting Purification of N-Boc Compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. silicycle.com [silicycle.com]
- 4. chembam.com [chembam.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Selective Mono-Boc-Protection of Primary Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the common issue of double Boc-protection of primary amines during their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a significant amount of di-Boc protected amine. What are the primary causes?
The formation of N,N-di-Boc species is a common side reaction, particularly with primary amines under certain conditions. Key factors include:
-
Excess Boc Anhydride ((Boc)₂O): Using a large excess of (Boc)₂O can drive the reaction towards double protection.
-
Strongly Basic Conditions: The presence of a strong base can deprotonate the initially formed mono-Boc-amine, increasing its nucleophilicity and facilitating a second reaction with (Boc)₂O.
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period, especially in the presence of excess reagents, can lead to the formation of the di-Boc product.[1]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the less favorable second protection.
Q2: How can I selectively achieve mono-Boc protection of a primary amine?
Several strategies can be employed to favor the formation of the mono-Boc product:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using 1.0 to 1.1 equivalents of (Boc)₂O is often sufficient for complete mono-protection without significant di-Boc formation.[1]
-
Choice of Base: Employ a milder base, such as sodium bicarbonate (NaHCO₃), or a non-nucleophilic base like triethylamine (TEA). In some cases, the reaction can proceed without a base, especially with more nucleophilic amines.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction upon consumption of the starting amine.[2]
-
Solvent Selection: The choice of solvent can influence selectivity. Solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used. For some substrates, using water or a biphasic system can be advantageous.
-
One-Pot Monoprotonation: For diamines, a selective mono-Boc protection can be achieved by first monoprotonating the diamine with one equivalent of an acid (like HCl) before adding (Boc)₂O.[3][4]
Q3: I have already formed the N,N-di-Boc-amine. Is it possible to selectively remove one Boc group?
Yes, selective deprotection is possible. The two Boc groups on the same nitrogen atom can create steric strain, making one of them more susceptible to cleavage.[5][6] Mild acidic conditions are typically employed for this purpose.
-
Catalytic Iron(III): Iron(III) salts have been shown to be effective catalysts for the selective removal of one Boc group from N,N-di-Boc protected amines.[7]
-
Metal-Mediated Deprotection: Metals like zinc or indium in refluxing methanol can selectively deprotect di-tert-butylimidodicarbonates to the corresponding mono-Boc protected amines.[7]
Q4: What analytical techniques are best for identifying and quantifying mono- and di-Boc-protected amines?
A combination of analytical methods is often ideal for characterizing the reaction mixture:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The tert-butyl protons of the Boc group typically appear as a sharp singlet around 1.5 ppm in the ¹H NMR spectrum.[8] The integration of this signal relative to other protons in the molecule can help quantify the degree of protection. In ¹³C NMR, the quaternary carbon of the tert-butyl group appears around 80 ppm and the carbonyl carbon of the carbamate around 155 ppm.[9][10]
-
Mass Spectrometry (MS): MS can readily identify the molecular weights of the starting material, mono-Boc, and di-Boc products.[9] The mass difference between the species will correspond to the mass of the Boc group (100.12 g/mol ).
-
Chromatography (TLC, HPLC, GC): Chromatographic methods are excellent for separating the components of the reaction mixture and assessing purity.[8][9]
Troubleshooting Guide
The following table summarizes common issues encountered during Boc-protection of primary amines and suggests solutions to favor mono-protection.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant Di-Boc Formation | Excess (Boc)₂O, strong base, prolonged reaction time, high temperature. | Use 1.0-1.1 equivalents of (Boc)₂O. Employ a milder base (e.g., NaHCO₃) or no base. Monitor the reaction closely and quench upon completion. Run the reaction at room temperature or below. |
| Incomplete Reaction | Poorly nucleophilic amine, low solubility of starting material, inappropriate base. | For electron-deficient or sterically hindered amines, consider using a catalyst like 4-(dimethylamino)pyridine (DMAP) or employing more forcing conditions while carefully monitoring for di-Boc formation.[11] Ensure complete dissolution of the starting amine, using a co-solvent if necessary.[1] |
| Difficulty in Purifying Mono-Boc Product | Similar polarities of mono- and di-Boc products. | Optimize the chromatographic separation conditions (e.g., solvent system for column chromatography). Consider a crystallization step if the product is a solid. |
| Unwanted Side Reactions | Reaction with other nucleophilic functional groups (e.g., -OH, -SH). | Protect other sensitive functional groups prior to Boc protection of the amine. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Boc Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.[2]
-
Base Addition (Optional but Recommended): Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[2]
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[2][12]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2]
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude mono-Boc-protected amine.[2]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Selective Mono-Deprotection of an N,N-di-Boc-Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the N,N-di-Boc-protected amine in a suitable solvent (e.g., acetonitrile).
-
Catalyst Addition: Add a catalytic amount of an iron(III) salt (e.g., FeCl₃).[7]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by TLC or LC-MS until the desired level of conversion to the mono-Boc product is achieved.
-
Work-up: Quench the reaction and perform an appropriate aqueous work-up to remove the catalyst.
-
Isolation and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Reaction pathway for mono- and di-Boc protection of a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. redalyc.org [redalyc.org]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Di-tert-butyl_dicarbonate [chemeurope.com]
- 12. benchchem.com [benchchem.com]
Challenges in N-Boc deprotection in the presence of acid-sensitive groups
Welcome to the Technical Support Center for N-Boc Deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group, especially in the presence of other acid-sensitive functionalities.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during N-Boc deprotection, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Cleavage of Other Acid-Sensitive Groups
Question: My primary compound contains acid-labile groups (e.g., tert-butyl esters, acetals, silyl ethers, trityl ethers) that are being cleaved along with the N-Boc group. How can I achieve selective deprotection?[1][2]
Answer: Standard high-concentration trifluoroacetic acid (TFA) is often too harsh for substrates with other acid-sensitive functionalities.[2] The key is to use milder or non-acidic conditions.
Recommended Solutions:
-
Milder Acidic Conditions: Use a lower concentration of acid or a weaker acid. Options include:
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative that can be milder and more selective.[1]
-
Non-Acidic & Neutral Methods: For highly sensitive substrates, avoiding acid altogether is the best approach.[1][6]
-
Thermal Deprotection: Simply heating the compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can effectively remove the Boc group without any acid.[1][5][6]
-
Oxalyl Chloride in Methanol: This provides a very mild method that is tolerant of many acid-labile groups, including esters.[6][7][8]
-
Issue 2: Incomplete or Slow Deprotection
Question: My N-Boc deprotection is sluggish or stalls, even with standard acidic conditions. What are the potential causes and how can I fix this?[1][2]
Answer: Several factors can hinder the rate of deprotection.
Potential Causes & Solutions:
-
Insufficient Acid Strength/Concentration: The acid may be too dilute.[1][2]
-
Low Reaction Temperature: Reactions performed at 0 °C to control side reactions can be significantly slower.[1][2]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the acid's approach.[1][2]
-
Solution: More forcing conditions may be necessary, such as longer reaction times, increased temperature, or using neat TFA for a short period if the molecule is stable enough.[1]
-
Issue 3: Side Reaction - Tert-butylation of Nucleophilic Groups
Question: I'm observing byproducts with an added mass of +56 Da, suggesting tert-butylation of my molecule, especially on residues like Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr). How do I prevent this?[1][9][10]
Answer: This side reaction is caused by the reactive tert-butyl cation generated during Boc cleavage.[9][10][11] This electrophile can attack nucleophilic sites on your molecule.[10][11] The solution is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that trap the tert-butyl cation before it can react with your substrate.[9][10]
Recommended Scavengers:
-
Triisopropylsilane (TIS) or Triethylsilane (TES): Highly effective carbocation scavengers. A standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).[11][12]
-
Thioanisole: Particularly useful for protecting Met and Trp residues.[10]
-
1,2-Ethanedithiol (EDT): Very effective at preventing the modification of Tryptophan.[9][12]
-
Phenol or Cresols: Act as decoys for the tert-butyl cation, protecting Tyrosine residues.[9]
Data Presentation: Comparison of Deprotection Methods
The following tables summarize various conditions for N-Boc deprotection to help you select the optimal method.
Table 1: Comparison of Acidic & Lewis Acid Deprotection Conditions
| Method/Reagent | Solvent(s) | Temperature | Typical Time | Selectivity & Notes |
| TFA (20-50%) | Dichloromethane (DCM) | 0 °C to RT | 30 min - 2 h | Standard/Strong: Fast and effective but can cleave other acid-sensitive groups like t-butyl esters and some silyl ethers.[1][7][13] |
| HCl (4M) | 1,4-Dioxane or EtOAc | 0 °C to RT | 30 min - 4 h | Strong: Can offer better selectivity for N-Boc over t-butyl esters compared to TFA.[3][4][7] |
| Aqueous H₃PO₄ | Tetrahydrofuran (THF) | Room Temp. | 4 - 8 h | Mild: Good for substrates with sensitive esters or other acid-labile groups.[2][7] |
| ZnBr₂ | Dichloromethane (DCM) | Room Temp. | Up to 3 days | Mild Lewis Acid: A non-protic alternative suitable for sensitive molecules. Reaction times can be long.[1] |
| TMSI | Acetonitrile or DCM | Room Temp. | 1 - 3 h | Mild Lewis Acid: Efficient and allows for non-aqueous workup, preserving water-sensitive compounds.[1][2] |
Table 2: Comparison of Non-Acidic Deprotection Conditions
| Method/Reagent | Solvent(s) | Temperature | Typical Time | Selectivity & Notes |
| Thermal (Heating) | Water | 100 °C (Reflux) | 10 min - 2 h | Neutral/Green: Excellent for thermally stable compounds. Avoids all reagents.[5][6] |
| Thermal (Heating) | Methanol or TFE | 120 - 240 °C | 30 min | Neutral: Can achieve selective deprotection of aryl N-Boc in the presence of alkyl N-Boc by controlling temperature.[14] |
| Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 h | Very Mild: High functional group tolerance; preserves acid-sensitive esters.[6][7][8] |
Table 3: Common Scavenger Cocktails for Acidic Deprotection
| Scavenger Cocktail (v/v/v) | Target Residues / Purpose | Reference |
| TFA / H₂O / TIS (95:2.5:2.5) | General purpose; highly effective for most situations. | [10][12] |
| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Specifically for protecting Trp and Met residues. | |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | For complex peptides with multiple sensitive residues (Arg, Cys, Trp, Met, Tyr). | [10] |
Experimental Protocols
Protocol 1: Mild Deprotection with 4M HCl in Dioxane
This method is often selective for N-Boc groups in the presence of tert-butyl esters.[3][4]
-
Dissolve the N-Boc protected starting material (1 equivalent) in anhydrous 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (e.g., 5-10 equivalents).[15]
-
Stir the mixture at room temperature for 30 minutes to 4 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1][13]
Protocol 2: Lewis Acid Deprotection with Zinc Bromide (ZnBr₂)
A useful method for substrates that are unstable in strong protic acids.
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous dichloromethane (DCM).[1]
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature. The reaction can take several hours to days.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction by diluting with an aqueous solution of sodium bicarbonate and extracting with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Protocol 3: Thermal Deprotection in Boiling Water
A green and reagent-free method for thermally stable molecules.[5]
-
Suspend the N-Boc protected amine (1 equivalent) in deionized water.[1][5]
-
Heat the mixture to reflux (100 °C) under an inert atmosphere (e.g., argon).
-
Stir vigorously for 10 minutes to 2 hours.[6]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate under reduced pressure.[5]
Visualizations
Decision Workflow for N-Boc Deprotection Strategy
This diagram provides a logical workflow to help you choose the appropriate deprotection method based on the characteristics of your substrate.
Troubleshooting Workflow for Side Reactions
This workflow outlines the steps to take when you observe unexpected byproducts from tert-butylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Oxidation and Discoloration of Aminophenol Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of aminophenol product instability.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the oxidation and discoloration of aminophenol compounds during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Solid aminophenol has turned yellow, brown, or black. | Oxidation due to prolonged exposure to air (oxygen) and/or light during storage. | Store the compound in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C). For discolored material, purification by recrystallization may be necessary before use. |
| Solution immediately turns pink, red, or brown upon dissolving the aminophenol. | Rapid oxidation catalyzed by dissolved oxygen, high pH, or the presence of trace metal ion impurities in the solvent or glassware. | 1. Deoxygenate your solvent: Sparge the solvent with nitrogen or argon for 15-30 minutes before dissolving the aminophenol. 2. Adjust pH: Ensure the pH of the solution is neutral or slightly acidic, as basic conditions can accelerate oxidation.[1][2] 3. Use high-purity solvents and clean glassware: Traces of metal ions can act as catalysts for oxidation. 4. Add a chelating agent: Incorporate a small amount of EDTA to sequester catalytic metal ions. |
| A precipitate forms in the aminophenol solution. | The aminophenol concentration exceeds its solubility in the chosen solvent system, or insoluble polymeric degradation products have formed.[3] | 1. Increase solvent polarity: If the aminophenol has a long nonpolar chain, adding a co-solvent like DMSO or ethanol can improve solubility.[3] 2. Gentle warming and sonication: These techniques can help dissolve the precipitate if it is the pure compound.[3] 3. Filter the solution: If the precipitate is due to degradation products, filter the solution to remove insoluble material. For future prevention, ensure proper storage and handling to minimize degradation. |
| Inconsistent experimental results using the same batch of aminophenol. | Use of degraded starting material. Even slight discoloration can indicate the presence of impurities that may interfere with your reaction. | Verify the purity of your aminophenol using an appropriate analytical method, such as HPLC, before each experiment. Always use material that has been stored under the recommended inert and refrigerated conditions. |
| Solution discolors over a short period (hours to days) in the lab. | Ongoing exposure to atmospheric oxygen, light, and ambient temperature. | Prepare aminophenol solutions fresh for each experiment whenever possible. If a stock solution must be stored, keep it in a tightly sealed, amber vial, purge the headspace with an inert gas, and store it at 2-8 °C. The addition of an antioxidant like sodium metabisulfite can also extend the solution's stability. |
Frequently Asked Questions (FAQs)
Chemistry of Discoloration
Q1: What is the chemical process behind aminophenol discoloration?
A1: The discoloration of aminophenols is primarily due to aerobic oxidation. The aminophenol molecule is first oxidized to a highly reactive quinoneimine intermediate. This intermediate is unstable and readily undergoes further reactions, including polymerization, to form colored oligomeric and polymeric products. This process is accelerated by factors such as exposure to oxygen, light, elevated temperatures, high pH, and the presence of trace metal ions.
Prevention and Stabilization
Q2: How can I prevent my aminophenol solution from oxidizing?
A2: A multi-faceted approach is most effective:
-
Inert Atmosphere: Always handle solid aminophenol and prepare solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Control pH: Maintain a neutral to slightly acidic pH (around 4-7), as alkaline conditions promote oxidation.[1][2][4]
-
Protect from Light: Use amber-colored glassware or wrap containers in aluminum foil to prevent photo-oxidation.
-
Low Temperature: Store both solid and solution forms at refrigerated temperatures (2-8 °C).
-
Use Additives: Incorporate antioxidants and/or chelating agents into your solutions.
Q3: What are the best antioxidants for stabilizing aminophenol solutions and at what concentration?
A3: Sodium metabisulfite (SMB) is a commonly used and effective antioxidant. It acts as an oxygen scavenger, preventing the initial oxidation of the aminophenol. A typical concentration for SMB is around 0.1% to 0.5% (w/v).[5] Ascorbic acid (Vitamin C) is another option that can be effective. The optimal concentration will depend on your specific application and the expected oxidative stress.
Q4: How do chelating agents like EDTA work, and what concentration should I use?
A4: Trace amounts of transition metal ions (like Fe²⁺, Cu²⁺) in your solvents or on glassware can catalyze the oxidation of aminophenols. Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), work by binding to these metal ions, rendering them inactive. A general starting concentration range for EDTA is 0.1 mM to 5 mM.[6]
Experimental Protocols and Data
Q5: How can I quantify the discoloration of my aminophenol solution?
A5: Discoloration can be quantified spectrophotometrically. The formation of the primary oxidized product of 2-aminophenol, 2-aminophenoxazin-3-one, can be monitored by measuring the increase in absorbance at approximately 433 nm. For p-aminophenol, degradation can be tracked by measuring the formation of indophenol dye at 550 nm after reaction with resorcinol.[7] Alternatively, HPLC methods can be used to quantify the decrease in the parent aminophenol peak and the appearance of degradation product peaks.[8][9]
Q6: Is there a standard protocol for testing the effectiveness of a stabilizer?
A6: Yes, you can perform a stability study. Prepare your aminophenol solution with and without the stabilizer. Divide each into two sets: one stored under normal laboratory conditions (light, ambient temperature) and another under accelerated conditions (e.g., 40°C in an incubator).[10] Monitor the solutions at regular intervals (e.g., 0, 24, 48, 72 hours) for changes in color (spectrophotometrically) and purity (by HPLC).
Quantitative Data Summary
The following tables provide quantitative data on factors affecting aminophenol stability. This data is compiled from various studies and should be used as a guideline. It is recommended to generate specific data for your system using the protocols outlined below.
Table 1: Effect of pH on the Auto-oxidation Rate of 2-Aminophenol
| pH | Temperature (°C) | Observed Rate Constant (k', s⁻¹) |
| 4.00 | 25 | Very Slow / Negligible |
| 7.45 | 25 | 1.1 x 10⁻⁷ |
| 8.71 | 25 | 1.3 x 10⁻⁶ |
| 9.85 | 25 | 1.2 x 10⁻⁵ |
| Data adapted from a study on the kinetics of 2-aminophenol auto-oxidation. The rate of oxidation significantly increases with higher pH.[1] |
Table 2: Degradation of p-Aminophenol (100 ppm) under Different Catalytic Conditions
| Catalyst | pH | Time for Complete Degradation |
| FeCO₃NRs@CALB | 4.0 | 2 minutes |
| FeCO₃NRs@CALB | 7.0 | > 10 minutes |
| FeCO₃NPs@CALB-Mentha | 7.0 | 15 minutes |
| FeCO₃NPs@CALB-Mentha | 4.0 | > 20 minutes (80% degradation) |
| Data from a study on catalytic degradation, showing the strong influence of pH and catalyst type.[4] |
Table 3: Classification of Antioxidant Activity Based on IC₅₀ Values
| IC₅₀ Value (µg/mL) | Antioxidant Activity Classification |
| < 10 | Very Strong |
| 10 - 50 | Strong |
| 50 - 100 | Medium |
| 100 - 250 | Weak |
| > 250 | Inactive |
| This table provides a general classification for interpreting IC₅₀ values obtained from antioxidant assays like the DPPH assay.[11] |
Key Experimental Protocols
Protocol 1: Purity Assessment and Degradation Quantification by HPLC
This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters should be optimized for the particular aminophenol derivative.
-
Instrumentation: HPLC system with a UV or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm).[8][12]
-
Mobile Phase: A gradient elution is often effective. For example, a gradient of phosphate buffer (pH ~6.3) and acetonitrile.[8][12] A typical gradient might be:
-
0-12 min: 10% Acetonitrile
-
12-38 min: Ramp to 30% Acetonitrile
-
38-58 min: Hold at 30% Acetonitrile
-
58-60 min: Ramp back to 10% Acetonitrile
-
-
Detection: Monitor at a wavelength appropriate for your aminophenol (e.g., 245 nm for 4-aminophenol).[8][12]
-
Sample Preparation:
-
Accurately weigh and dissolve your aminophenol sample in the mobile phase or a suitable solvent to a known concentration (e.g., 10 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and integrate the peak area of the parent aminophenol and any degradation products. The percentage degradation can be calculated by comparing the peak area of the parent compound at different time points to its initial peak area (T=0).
Protocol 2: Antioxidant Efficacy Testing using the DPPH Assay
This protocol determines the radical-scavenging activity of a stabilizer.
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
Stabilizer compound to be tested (e.g., sodium metabisulfite)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate and plate reader or a UV-Vis spectrophotometer.
-
-
Preparation of Solutions:
-
DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Prepare this solution fresh and protect it from light.
-
Test Compound Stock Solution: Prepare a stock solution of your stabilizer in methanol (e.g., 1 mg/mL).
-
Serial Dilutions: Create a series of dilutions from the stock solution to test a range of concentrations.
-
-
Procedure:
-
In a 96-well plate, add 100 µL of your diluted stabilizer solutions to different wells.
-
Add 100 µL of methanol to a "control" well.
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100
-
Plot the % Scavenging against the concentration of the stabilizer and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Racemization in Boc-Amino Acid Coupling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the minimization of racemization during the coupling of Boc-protected amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis and why is it a critical issue?
A1: Racemization is the loss of stereochemical integrity at the chiral α-carbon of an amino acid during the coupling reaction. This process leads to the formation of diastereomeric impurities in the final peptide. These impurities can be challenging to separate from the desired product and may significantly alter the peptide's biological activity, receptor binding, and immunogenicity, which is a major concern in drug development.[1][2]
Q2: What is the primary chemical mechanism responsible for racemization during coupling?
A2: The predominant mechanism for racemization involves the formation of a planar 5(4H)-oxazolone intermediate.[1][2][3] During coupling, the carboxylic acid of the N-protected amino acid is activated. This activation increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of the achiral oxazolone ring. The incoming amine can then attack this planar intermediate from either face, resulting in a mixture of both L- and D-isomers in the final peptide.[1][2] Urethane-based protecting groups like Boc are designed to suppress this pathway, but racemization can still occur under non-optimized conditions.[4][5]
Q3: Are certain Boc-protected amino acids more prone to racemization than others?
A3: Yes. Amino acids with side chains that can stabilize the negative charge of the enolate intermediate are more susceptible. Boc-protected Cysteine (Cys) and Histidine (His) are notoriously prone to racemization.[6][7] Other residues that require careful handling include Aspartic acid (Asp) and Phenylalanine (Phe).[8] The extent of racemization for sensitive amino acids generally follows the order: Ser < Cys < His.[9]
Q4: How does the choice of coupling reagent impact the level of racemization?
A4: The coupling reagent is a critical factor. The goal is to choose a reagent that promotes a rapid rate of peptide bond formation (aminolysis) that significantly outpaces the rate of oxazolone formation and proton abstraction.[1]
-
Carbodiimides (e.g., DCC, DIC): These are effective but can lead to significant racemization if used alone. They require the use of an additive to suppress racemization.[4][8] DIC is often preferred in solid-phase synthesis because its urea byproduct is more soluble than that of DCC.[4]
-
Onium Salts (Aminium/Uronium and Phosphonium): Modern onium salts like HBTU, HATU, and PyBOP are generally preferred for their high efficiency and lower potential for racemization.[1][5][10] HATU is often considered superior to HBTU due to the electronic effect of the 7-azabenzotriazole moiety, which further suppresses racemization.[3][5]
Q5: What is the role of additives like HOBt and OxymaPure, and when should I use them?
A5: Additives are essential, especially when using carbodiimide coupling reagents. They function as racemization suppressors.[11] They react with the activated O-acylisourea intermediate to form a less reactive but also less racemization-prone active ester.[12][13] This intermediate then reacts with the amine component.
-
HOBt (1-Hydroxybenzotriazole): For decades, HOBt has been the most popular and effective additive for suppressing racemization in carbodiimide-mediated reactions.[4][12] However, its explosive nature, especially when anhydrous, has led to restrictions on its availability.[4]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at accelerating coupling and suppressing racemization, but it also has explosive properties.[4][5]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and, crucially, non-explosive alternative to HOBt and HOAt.[4][5] It allows for high coupling rates with low racemization and is now a reagent of choice for many applications.[12][13]
Q6: My reaction requires a base. How does the choice of base affect racemization?
A6: The presence and strength of the base are critical. Onium salt reagents require a tertiary amine base to function.[4] However, the base can also promote racemization by abstracting the α-proton.
-
Strong, bulky bases like N,N-Diisopropylethylamine (DIPEA) are commonly used.
-
Weaker bases such as N-Methylmorpholine (NMM) or sym-collidine are recommended when there is a high risk of racemization, as they are less likely to cause proton abstraction.[1][4][6]
Q7: What are the optimal solvent and temperature conditions to minimize racemization?
A7: Both solvent and temperature play significant roles.
-
Solvent: Solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dimethyl sulfoxide (DMSO) are generally favorable for minimizing the ratio of racemization to coupling rate. In contrast, solvents like Chloroform, Dichloromethane (DCM), and Acetonitrile can be unfavorable.[14] Highly polar solvents can sometimes promote racemization.[15]
-
Temperature: Low temperatures are always recommended for coupling reactions, especially those involving carbodiimides, as this slows the rate of side reactions, including oxazolone formation and N-acyl urea formation.[4] While elevated temperatures (e.g., using microwave heating) can dramatically speed up couplings, they also increase the risk of racemization for sensitive amino acids like His and Cys.[16] If high temperatures are used, it may be necessary to couple sensitive residues at a lower temperature (e.g., 50°C) or conventionally at room temperature.[6]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| High percentage of D-isomer detected by HPLC. | Inappropriate Coupling Reagent: Using a carbodiimide (DIC, DCC) without an additive. | Switch to an onium salt reagent (HATU, HCTU) or add an effective additive like OxymaPure or HOBt to the carbodiimide reaction.[4][12] |
| Base is too strong: Using a strong base like DIPEA with a racemization-prone amino acid (e.g., Boc-His(Trt)-OH). | Change to a weaker tertiary base such as N-Methylmorpholine (NMM) or sym-collidine.[4][6] | |
| Prolonged reaction time/High temperature: Allowing the activated amino acid to sit for too long before coupling, or running the reaction at elevated temperatures. | Reduce the coupling time. Perform the reaction at 0°C or lower. Avoid prolonged pre-activation steps. For microwave synthesis, reduce the temperature for sensitive residues.[4][6] | |
| Racemization specifically with Boc-Cys-OH or Boc-His-OH. | Inherent susceptibility: These amino acids are highly prone to racemization via the oxazolone mechanism. | Use a combination of a mild coupling reagent and additive (e.g., DIC/OxymaPure).[9] Employ a weaker base (NMM). Ensure the reaction is run at a low temperature.[4] Protecting the imidazole nitrogen of histidine can also reduce racemization.[7] |
| Variable results between batches. | Solvent polarity/purity: Differences in solvent quality (e.g., water content, amine contamination in DMF) can affect base strength and reaction rates. | Use high-purity, anhydrous solvents for all reactions. Consider using solvents less prone to promoting racemization like THF or DMSO where appropriate.[14] |
Data Presentation
Table 1: Relative Racemization Levels for Different Coupling Reagent/Additive Combinations
This table provides a qualitative and quantitative comparison of racemization observed with various coupling systems for sensitive amino acids. Lower percentages indicate better stereochemical preservation.
| Coupling Reagent | Additive | Base | Racemization Level | Comments |
| DIC | None | N/A | High | Not recommended for chiral amino acids without an additive. |
| DIC | HOBt | NMM | Low | The classic, effective method for minimizing racemization.[4][6] |
| DIC | OxymaPure | NMM | Very Low | An excellent, non-explosive alternative to HOBt.[4][9] |
| HBTU | HOBt | DIPEA/NMM | Low | Generally low racemization, but can be higher than HATU. |
| HATU | HOAt | DIPEA/NMM | Very Low | Considered one of the best reagents for suppressing racemization due to the HOAt moiety.[3] |
| PyBOP | HOBt | DIPEA/NMM | Low | Good phosphonium-based alternative to aminium salts.[5] |
| COMU | OxymaPure | DIPEA/NMM | Very Low | Modern uronium salt incorporating the highly effective Oxyma additive.[12][13] |
Note: For onium salts like HBTU, HATU, PyBOP, and COMU, the additive (HOBt, HOAt, OxymaPure) is part of the reagent's structure or is generated in situ.
Experimental Protocols
Protocol 1: General Coupling of Boc-Amino Acid to Minimize Racemization
This protocol describes a standard procedure for coupling a Boc-protected amino acid to a resin-bound amine in solid-phase peptide synthesis (SPPS) using DIC/OxymaPure.
-
Resin Preparation: Swell the resin (e.g., 100 mg, 0.5 mmol/g) in anhydrous DMF for 30 minutes. After swelling, wash the resin three times with DMF.
-
Boc Deprotection: Treat the resin with 25% Trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes, followed by a second treatment for 20 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual TFA.
-
Neutralization: Neutralize the resin-bound amine salt with 10% DIPEA in DMF (v/v) for 5 minutes (2x). Wash again with DMF (3x).
-
Coupling Solution Preparation: In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 eq.) in a minimal amount of anhydrous DMF.
-
Activation and Coupling: Cool the coupling solution to 0°C in an ice bath. Add Diisopropylcarbodiimide (DIC) (3 eq.) to the solution and allow it to pre-activate for 2-5 minutes. Immediately add the activated solution to the neutralized resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Final Wash: Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a general workflow for determining the enantiomeric purity of a synthesized peptide after cleavage from the resin.
-
Peptide Cleavage: Cleave the synthesized peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether. Centrifuge the mixture, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.
-
Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in the HPLC mobile phase or a suitable solvent.
-
HPLC Analysis:
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Column: A suitable Chiral Stationary Phase (CSP) column (e.g., protein-based or macrocyclic glycopeptide-based columns like Astec CHIROBIOTIC T).[17]
-
Mobile Phase: An optimized mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% TFA in water). The exact composition and gradient must be developed for the specific peptide.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis: Integrate the peak areas of the desired L-L diastereomer and the undesired D-L diastereomer. Calculate the percentage of racemization (% D-isomer) using the formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100
Visualizations
Caption: Mechanism of racemization via the 5(4H)-oxazolone pathway.
Caption: Troubleshooting decision tree for high racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
Overcoming low reactivity of weakly nucleophilic amines in Boc protection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the Boc protection of weakly nucleophilic amines.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc protection reaction failing or giving low yields with my aromatic or sterically hindered amine?
A1: The low reactivity of your amine is likely the primary issue. Weakly nucleophilic amines, such as electron-deficient anilines or sterically hindered amines, react slowly with di-tert-butyl dicarbonate (Boc₂O).[1] Several factors can contribute to this:
-
Low Nucleophilicity: Electron-withdrawing groups on anilines decrease the electron density on the nitrogen atom, reducing its nucleophilicity.[2]
-
Steric Hindrance: Bulky groups near the amino group can physically block the approach of the Boc anhydride.[1]
-
Inadequate Reaction Conditions: Standard conditions used for aliphatic amines may be insufficient. Elevated temperatures, stronger bases, or the use of a catalyst may be necessary.[1][3]
-
Poor Solubility: The amine starting material may not be fully dissolved in the chosen solvent, leading to an incomplete reaction.[1]
Q2: Is a base always required for Boc protection?
A2: While not strictly essential for all amines, a base is highly recommended, especially for weakly nucleophilic amines. The reaction itself produces tert-butoxide, which can act as a base.[1] However, an external base is often added to neutralize the acidic byproducts and drive the reaction to completion.[4] For amine salts, a base is mandatory to generate the free amine for the reaction to occur.[1]
Q3: What is the role of 4-(Dimethylamino)pyridine (DMAP) and are there any alternatives?
A3: DMAP is a highly effective nucleophilic catalyst that significantly accelerates Boc protection, particularly for unreactive amines.[5] It reacts with Boc anhydride to form a more reactive N-Boc-pyridinium intermediate, which is more susceptible to attack by the weakly nucleophilic amine.[6] However, DMAP can also promote side reactions like the formation of di-Boc protected amines.[5] Alternatives to DMAP include other organic bases like triethylamine (TEA) and pyridine, or heterogeneous catalysts such as Amberlite-IR 120, which can be easily removed by filtration.[7]
Q4: What are common side reactions to watch out for?
A4: Several side reactions can occur, reducing the yield of your desired product:
-
Di-Boc Protection: Primary amines can react with two equivalents of Boc₂O to form a di-Boc protected product, especially when using a catalyst like DMAP.[5] To minimize this, use a controlled stoichiometry of Boc₂O (around 1.1 equivalents).[1]
-
Urea Formation: This is more prevalent with sterically hindered amines and can be promoted by strong bases.[1]
-
O-Boc Protection: If your substrate contains hydroxyl groups, they can also be protected. To favor N-protection, avoid strong bases that can deprotonate the alcohol and consider running the reaction at a lower temperature.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | The amine is a weak nucleophile (e.g., electron-deficient aniline). | Add a catalyst like DMAP (0.1-0.2 equivalents). Increase the reaction temperature. For some anilines, heating in a solvent like DMF may be required. Use an alcoholic solvent like methanol, which can accelerate the reaction for primary aromatic amines.[3] |
| The amine is sterically hindered. | Use a stronger base or a catalyst like DMAP. Consider alternative methods such as using Boc₂O with sodium hexamethyldisilazide (NaHMDS). | |
| Poor solubility of the starting material. | Choose a solvent in which the amine is more soluble, such as THF, acetonitrile, or a mixture of THF and water.[9] For zwitterionic compounds like amino acids, aqueous basic conditions can improve solubility. | |
| Reaction is very slow | Low reactivity of the amine. | Increase the reaction temperature.[1] Add a catalyst such as DMAP.[1] Optimize the solvent; alcoholic solvents can enhance the rate for aromatic amines.[3] |
| Formation of multiple products | Di-Boc protection of a primary amine. | Use a stoichiometric amount of Boc₂O (around 1.1 equivalents) and monitor the reaction closely.[1] |
| Protection of other functional groups (e.g., -OH). | Run the reaction at room temperature or 0°C without a strong base to favor N-protection.[8] |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the Boc protection of various weakly nucleophilic amines.
Table 1: Comparison of Catalysts for the N-Boc Protection of Aniline
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| None | Dichloromethane | Room Temp. | 3 min | 95 |
| Amberlite-IR 120 (15% w/w) | Solvent-free | Room Temp. | < 1 min | 99 |
| DMAP (catalytic) | Acetonitrile | Reflux | 12 h | 79 |
| Ionic Liquid | Dichloromethane | Room Temp. | 1.5 h | 94 |
| (Data compiled from multiple sources)[7][10][11] |
Table 2: Boc Protection of Various Weakly Nucleophilic Amines
| Amine | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| 4-Nitroaniline | (Boc)₂O, Amberlite-IR 120 | Solvent-free | Room Temp. | 3 min | 95 |
| 2,4-Dichloroaniline | (Boc)₂O, Amberlite-IR 120 | Solvent-free | Room Temp. | 3 min | 96 |
| 4-Bromoaniline | (Boc)₂O, Amberlite-IR 120 | Solvent-free | Room Temp. | 2 min | 98 |
| p-Toluidine | (Boc)₂O | Methanol | Room Temp. | < 1 min | >95 |
| Aniline | (Boc)₂O | Water/Acetone | Room Temp. | 8-12 min | 92 |
| (Data compiled from multiple sources)[3][7][12] |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Boc Protection of a Weakly Nucleophilic Amine
-
Dissolution: Dissolve the amine (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Catalyst-Free Boc Protection of Aromatic Amines in Methanol
-
Dissolution: Dissolve the aromatic amine (1.0 eq) in methanol.
-
Addition of Boc Anhydride: Add Boc₂O (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 minute to 2 hours for primary aromatic amines.[3] Monitor progress by TLC.
-
Workup: Remove the methanol under reduced pressure.
-
Purification: The resulting product is often pure but can be further purified by recrystallization or column chromatography if needed.
Visualizations
Caption: General experimental workflow for catalyzed Boc protection.
Caption: DMAP-catalyzed activation of Boc anhydride.
Caption: Troubleshooting workflow for low-yielding Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Alkylation by t-Butyl Cation During Boc Deprotection
Welcome to the technical support center for troubleshooting Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the prevention of t-butyl cation-mediated alkylation.
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
Cause: This mass increase is a strong indicator of t-butylation, a frequent side reaction during Boc deprotection. The primary cause is the generation of a reactive tert-butyl cation (t-Bu+) when the Boc group is cleaved with a strong acid like trifluoroacetic acid (TFA).[1][2][3] This electrophilic carbocation can then alkylate nucleophilic residues within your compound.[2][4][5]
Susceptible Residues: Amino acids with nucleophilic side chains are particularly vulnerable to this modification. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3][4]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[2][3][4]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[2][3][4]
Solution: The most effective strategy to prevent t-butylation is the incorporation of scavengers into the deprotection reaction mixture.[2][3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[2][4][6] The choice of scavenger is critical and depends on the sensitive residues present in your peptide.[2][4]
Issue 2: Incomplete Boc Deprotection.
Cause: Incomplete deprotection can arise from several factors related to reaction conditions or substrate properties.[3]
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: For some substrates, the acid may not be strong enough or used in a sufficient concentration to drive the reaction to completion. While TFA is standard, for more challenging deprotections, a stronger acid like 4M HCl in dioxane can be an alternative.[2][4][7]
-
Insufficient Reaction Time or Temperature: The deprotection may require a longer reaction time. It's advisable to monitor the reaction's progress using TLC or LC-MS. Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that higher temperatures may also increase side product formation if scavengers are not used.[4][7]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction rate. In such cases, a combination of a stronger acid, a longer reaction time, and a slight increase in temperature may be necessary. The use of an effective scavenger cocktail is crucial under these more forceful conditions.[2][4][7]
-
(For Solid-Phase Synthesis) Poor Resin Swelling: If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[2]
Issue 3: Observation of byproducts related to the oxidation of sensitive residues.
Cause: Sensitive residues like Methionine (Met) and Tryptophan (Trp) can get oxidized during the deprotection process. For Methionine, the thioether side chain can be oxidized to the corresponding sulfoxide (+16 Da).[2][3]
Solution: The use of specific scavengers can help prevent oxidation. For instance, 1,2-Ethanedithiol (EDT) is effective in preventing the acid-catalyzed oxidation of tryptophan.[2] For Methionine, including scavengers like dimethyl sulfide (DMS) or using a dedicated cocktail such as TFA/thioanisole/dithiothreitol (DTT) can prevent both S-alkylation and oxidation.[3][7] It is also important to handle the workup carefully to minimize exposure to air and oxidative conditions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of t-butyl cation formation? A1: During acid-catalyzed deprotection (e.g., with TFA), the Boc group is protonated. This leads to the cleavage of the C-O bond, resulting in the departure of the stable t-butyl cation and the formation of a carbamic acid. The carbamic acid then decarboxylates to yield the free amine and carbon dioxide.[1][2][8]
Q2: Which amino acid residues are most susceptible to t-butylation? A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. These include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2][4]
Q3: What are scavengers and how do they work? A3: Scavengers are reagents added to the deprotection cocktail to trap reactive electrophiles, such as the t-butyl cation, before they can react with the peptide or substrate.[2][4] They are typically nucleophiles that are more reactive or are present in a much higher concentration than the sensitive residues of the substrate.[2] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[2]
Q4: Can I reverse the t-butylation of a methionine residue? A4: Yes, the S-alkylation of methionine is a reversible reaction. Treating the purified peptide with a mild acidic solution, such as 5% aqueous acetic acid, and heating at 40°C for 24 hours can be effective in removing the t-butyl group.[1]
Q5: Are there alternative Boc deprotection methods that do not use strong acids? A5: Yes, several milder methods for Boc deprotection exist for substrates that are sensitive to strong acids. These include thermal deprotection in boiling water or using reagents like oxalyl chloride in methanol.[9][10][11]
Data Presentation
Table 1: Common Scavengers and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v) | Highly effective carbocation scavenger.[1] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Effective for protecting tryptophan and methionine residues.[1] |
| Thioanisole | Met | 5% (v/v) | Effective in preventing S-alkylation of methionine.[1] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting cysteine residues.[1] |
| Water | General carbocations | 2.5-5% (v/v) | Can act as a scavenger and is often used in scavenger cocktails.[1] |
| Anisole | General nucleophiles | - | A general scavenger for various nucleophilic residues.[1] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[1] |
| Phenol | Tyr | 5% | Acts as a decoy for the t-butyl cation, protecting Tyrosine residues.[2][7] |
Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide
The following data illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75% | 25% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% |
| Reagent K | >98% | <2% |
Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.[1][4]
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA and a Scavenger (Solution-Phase)
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM).[1]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution (refer to Table 1 for guidance). For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified.[1]
Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail (Solid-Phase)
-
Resin Preparation: Swell the peptide-resin in DCM.[1]
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[1]
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin and agitate the mixture at room temperature for 2-3 hours.[1]
-
Peptide Isolation: Filter the resin and collect the filtrate.[1]
-
Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]
-
Collection: Collect the precipitated peptide by centrifugation and wash with cold ether.[1]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
-
Preparation: In a dry round bottom flask, dissolve the starting material (50 mg) in methanol (3 mL) and stir at room temperature for 5 minutes.[10]
-
Reagent Addition: Add oxalyl chloride (3 equivalents) to the solution via syringe or micropipette directly into the reaction solvent mixture. An immediate increase in temperature may be observed.[10]
-
Reaction: Allow the reaction mixture to stir for up to 4 hours, depending on the starting material. Monitor the reaction via TLC.[10]
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Competing pathways for the t-butyl cation.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Managing difficult work-up and purification of Boc-protected compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of tert-butyloxycarbonyl (Boc)-protected compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during Boc deprotection?
A1: The primary side reaction during the acidic cleavage of a Boc group is the formation of a reactive tert-butyl cation.[1][2] This carbocation can alkylate any nucleophilic species present in the reaction mixture, leading to undesired byproducts.[2][3] Common nucleophiles that are susceptible to t-butylation include electron-rich aromatic rings, thiols (like in cysteine), and thioethers (like in methionine).[1][2] In peptide synthesis, specific residues like Tryptophan, Methionine, Cysteine, and Tyrosine are particularly vulnerable.[1][4] Another potential side reaction, especially in peptide chemistry, is aspartimide formation.[1]
Q2: My Boc deprotection is slow or incomplete. What are the possible causes?
A2: Several factors can contribute to a sluggish or incomplete Boc deprotection reaction:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group.[5][6]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the access of the acid, slowing down the reaction.[5][6]
-
Low Reaction Temperature: While performing the reaction at 0 °C can help minimize side reactions, it also decreases the reaction rate.[5]
-
Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely incomplete.[4][6]
-
Electronic Effects: Electron-withdrawing groups on the substrate can destabilize the carbocation intermediate, thereby slowing the deprotection rate.[6]
Q3: How can I remove the Boc group from a compound with other acid-sensitive functional groups?
A3: For substrates containing other acid-labile protecting groups, using milder or alternative deprotection methods is crucial.[5][7] Options include:
-
Milder Acidic Conditions: Using acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective.[5]
-
Lewis Acids: Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage.[5][7]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without any acid.[5][8]
-
Oxalyl Chloride in Methanol: This provides a very mild method for deprotection that is tolerant of acid-labile esters.[9]
Q4: What is the best way to work up a Boc deprotection reaction performed with TFA?
A4: After a successful deprotection with trifluoroacetic acid (TFA), the crude product is often obtained as a TFA salt.[1][10] To isolate the free amine, the excess TFA and solvent should be removed under reduced pressure.[4] Co-evaporation with a solvent like toluene can help remove residual TFA.[4][11] Subsequently, a basic work-up with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base can be performed, followed by extraction with a suitable organic solvent, provided the free amine is not water-soluble and is stable to the basic conditions.[12][13]
Q5: My Boc-protected compound is difficult to purify by flash chromatography. What can I do?
A5: The purification of Boc-protected compounds can sometimes be challenging due to their similar polarity to byproducts. Here are some tips:
-
Solvent System Optimization: Carefully screen different solvent systems for thin-layer chromatography (TLC) to achieve better separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
Purification of the Deprotected Amine: It is often easier to purify the deprotected amine, which has a significantly different polarity compared to the Boc-protected starting material and byproducts. After deprotection, the resulting amine salt can be purified, or the free amine can be purified after a basic work-up.
Troubleshooting Guides
Issue 1: Presence of an impurity with a mass increase of 56 Da.
-
Observation: The mass spectrum of your product shows a significant peak corresponding to the desired product's mass + 56 Da.
-
Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl group has been added to your molecule.[4]
-
Solution: Incorporate a scavenger into the deprotection reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[11]
| Susceptible Residue | Recommended Scavenger(s) |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, Thioanisole[4][11] |
| Methionine (Met) | Thioanisole[4][11] |
| Cysteine (Cys) | Ethanedithiol (EDT)[4] |
| Tyrosine (Tyr) | Thioanisole, Phenol[1][11] |
Issue 2: The product degrades during work-up or purification.
-
Observation: The desired product is observed by in-process analytical methods (e.g., LC-MS of the crude reaction mixture), but is lost during aqueous work-up or chromatography.
-
Cause: The deprotected amine may be unstable under the work-up conditions (e.g., basic wash) or on silica gel.
-
Solution:
-
Avoid a basic work-up if the amine is unstable. The TFA salt can often be used directly in the next step.[10]
-
If purification is necessary, consider using a milder purification technique such as precipitation, crystallization, or chromatography on a less acidic stationary phase like neutral alumina.
-
For water-soluble amines, consider using ion-exchange resins for purification.[12][14]
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).[10]
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[4][10] If necessary, add an appropriate scavenger (e.g., TIS, 2.5-5% v/v).[11]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.[4][11] The resulting amine TFA salt can be used directly or neutralized with a basic wash (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.[13]
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Suspension: Suspend or dissolve the Boc-protected amine in a solution of 4M HCl in 1,4-dioxane.[13]
-
Reaction: Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[13]
-
Work-up: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[13] If the free amine is required, a basic work-up can be performed.[13]
Visual Guides
Caption: Decision workflow for Boc deprotection and work-up.
Caption: Troubleshooting flowchart for incomplete Boc deprotection.
Caption: Boc deprotection mechanism and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. BOC deprotection [ko.bzchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
Selective removal of N-Boc in the presence of other protecting groups
This guide provides troubleshooting advice and answers to frequently asked questions regarding the selective removal of the tert-butyloxycarbonyl (N-Boc) protecting group in the presence of other acid-sensitive or otherwise labile protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for selectively removing an N-Boc group?
The most common method for N-Boc removal is treatment with a strong acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most widely used system. A typical procedure involves using 25-50% TFA in DCM at room temperature, with reaction times ranging from 30 minutes to a few hours. Another common reagent is hydrogen chloride (HCl) in an organic solvent, such as a 4M solution in 1,4-dioxane or diethyl ether.
Q2: How can I remove an N-Boc group without cleaving a Cbz (Z) or Fmoc group?
N-Boc is highly acid-labile, while Cbz and Fmoc groups are stable under these conditions. Cbz groups are typically removed by hydrogenolysis, and Fmoc groups are removed by treatment with a base (e.g., piperidine). Therefore, standard acidic conditions like TFA in DCM will selectively cleave the Boc group while leaving Cbz and Fmoc groups intact. This orthogonality is a cornerstone of modern peptide synthesis.
Q3: My substrate contains other acid-sensitive groups like silyl ethers (TBDMS, TIPS) or acetals. Can I still use acidic methods for Boc deprotection?
This requires careful selection of reagents and conditions. While strong acids like 50% TFA will likely cleave silyl ethers or acetals, milder acidic conditions can be employed for selective Boc removal. Options include using 10% TFA in DCM at low temperatures (e.g., 0 °C), pyridinium p-toluenesulfonate (PPTS) in a heated alcohol solvent, or Lewis acids like zinc bromide (ZnBr₂) in DCM. It is crucial to monitor the reaction closely by TLC or LC-MS to avoid deprotection of the other groups.
Q4: I am observing side-products from the tert-butyl cation generated during deprotection. How can I prevent this?
The cleavage of the Boc group releases a tert-butyl cation, which can alkylate nucleophilic residues in your substrate, such as tryptophan, methionine, or tyrosine. To prevent this, a scavenger (or cation trap) should be added to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, or thioanisole, typically used at a concentration of 2-5%.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete or Sluggish Deprotection | 1. Insufficient acid strength or concentration.2. Steric hindrance around the Boc-protected nitrogen.3. Reaction temperature is too low. | 1. Increase the concentration of the acid (e.g., from 25% TFA to 50% TFA).2. Switch to a stronger acid system (e.g., 4M HCl in dioxane).3. Increase the reaction time and monitor by TLC/LC-MS.4. Gently warm the reaction mixture (e.g., to 30-40 °C), but be cautious of side reactions. |
| Loss of Other Protecting Groups (e.g., Trityl, TBDMS, Acetals) | 1. Acidic conditions are too harsh.2. Extended reaction time. | 1. Use a milder acid system (e.g., 10% TFA, PPTS, ZnBr₂).2. Perform the reaction at a lower temperature (0 °C to -20 °C).3. Use a protic solvent like methanol with acetyl chloride, which generates HCl in situ under milder conditions.4. For very sensitive substrates, consider non-acidic methods like heating with Mg(ClO₄)₂. |
| Formation of Side-Products (Alkylation of sensitive residues) | The reactive tert-butyl cation is not being trapped effectively. | 1. Add a cation scavenger to the reaction mixture. Common choices include triisopropylsilane (TIS), water, or anisole (2-5% v/v).2. Use a scavenger cocktail, such as 95% TFA, 2.5% TIS, and 2.5% water, especially in peptide synthesis. |
| Racemization of Chiral Centers | The substrate or product is unstable under the applied acidic conditions. | 1. Use milder deprotection conditions and lower temperatures.2. Minimize the reaction time.3. Ensure the work-up procedure quickly neutralizes the acid. |
Comparative Data on Deprotection Conditions
The following table summarizes various conditions for the selective removal of N-Boc groups, highlighting their compatibility with other common protecting groups.
| Reagent/Solvent | Typical Conditions | Compatible With | Incompatible With (Risk of Cleavage) |
| 25-50% TFA / DCM | 0 °C to RT, 0.5-2 h | Cbz, Fmoc, Benzyl esters, Methyl esters | Trityl (Trt), 2-Cl-Trt, Silyl ethers (TBDMS, TIPS), Acetals |
| 4M HCl / 1,4-Dioxane | 0 °C to RT, 0.5-4 h | Cbz, Fmoc, Benzyl esters | Trityl, Silyl ethers, some Acetals |
| ZnBr₂ / DCM | RT, 2-12 h | TBDMS, Acetals, Cbz, Fmoc | Highly acid-labile groups (Trityl) |
| TMSI / CH₃CN or DCM | 0 °C to RT, 15-60 min | Esters, Ethers, Cbz | Silyl ethers |
| Mg(ClO₄)₂ / CH₃CN | Reflux (82 °C), 1-3 h | Most other protecting groups | Base-labile groups (if workup is basic) |
| PPTS / MeOH or EtOH | Reflux, 4-24 h | Cbz, Fmoc, Benzyl esters | Silyl ethers (TBDMS, TIPS), Acetals |
Key Experimental Protocols
Protocol 1: Standard N-Boc Deprotection using TFA/DCM
-
Dissolve the N-Boc protected substrate in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
If the substrate contains sensitive residues (e.g., Trp, Met), add a scavenger such as triisopropylsilane (TIS) (2-5% v/v).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the solution to a final concentration of 25-50% (v/v).
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS. Reaction is typically complete in 30-120 minutes.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
Co-evaporate with toluene or DCM (3x) to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., sat. NaHCO₃) or by purification via chromatography on silica gel treated with triethylamine.
Protocol 2: Mild N-Boc Deprotection using Zinc Bromide
-
Dissolve the N-Boc protected substrate in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Add zinc bromide (ZnBr₂) (1.5 - 3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. These reactions are typically slower than with TFA and may take 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with an aqueous solution of EDTA (0.5 M) to chelate the zinc salts.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify as necessary via chromatography.
Workflow and Logic Diagrams
Caption: Decision tree for selecting an appropriate N-Boc deprotection method.
Caption: Troubleshooting guide for common N-Boc deprotection problems.
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of N-Boc-2-aminophenol
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is critical for the synthesis of well-characterized and safe pharmaceutical compounds. N-Boc-2-aminophenol, a key building block, requires rigorous analytical assessment to identify and quantify any impurities. This guide provides an objective comparison of the primary analytical methods for determining the purity of this compound, supported by experimental data derived from closely related compounds and established analytical principles.
Comparison of Key Analytical Methods
The principal techniques for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection and identification. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide structural and quantitative information. |
| Primary Use | Quantitative analysis of chemical purity and detection of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Absolute purity determination and structural confirmation of the main component and major impurities without a specific reference standard for each impurity. |
| Resolution | High resolution, capable of separating closely related structural isomers and impurities. | Very high resolution, especially with capillary columns, for separating volatile compounds. | Generally lower resolution for complex mixtures compared to chromatographic techniques. |
| Quantitation | Highly quantitative and reproducible, typically using external or internal standards. | Quantitative, but may require derivatization for polar analytes. Susceptible to thermal degradation of labile compounds. | Highly accurate for absolute purity determination using a certified internal standard. Provides a direct molar ratio. |
| Speed | 10-30 minutes per sample. | 15-45 minutes per sample, including thermal ramping. | 5-20 minutes per sample for a standard ¹H NMR spectrum. |
| Typical LOD/LOQ | LOQ can be as low as 0.05% for impurities. | High sensitivity, capable of detecting trace-level volatile impurities (ng/mL to pg/mL range). | Typically ~0.1-1% for impurity detection. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability. | Simple dissolution in a deuterated solvent with a known amount of an internal standard. |
Experimental Protocols
Detailed methodologies for the most effective analytical techniques are provided below. These protocols are based on established practices for analyzing N-Boc-protected compounds and aminophenol derivatives.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To separate and quantify this compound and its potential non-volatile impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be identified by comparing their retention times with those of known standards, if available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Objective: To identify and quantify volatile and semi-volatile impurities, such as residual solvents or byproducts from the synthesis. Due to the polarity of the amine and hydroxyl groups, derivatization is often necessary to improve volatility and thermal stability.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 1-2 mg of the this compound sample into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent like pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
After cooling, inject 1 µL of the derivatized sample into the GC-MS.
Data Analysis: The total ion chromatogram (TIC) is used to assess the presence of volatile impurities. The mass spectrum of each peak is compared against a spectral library (e.g., NIST) for identification. Quantification can be performed using an internal or external standard method.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher, equipped for proton NMR.
-
Solvent: A suitable deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A certified reference material with known purity, containing protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Gently agitate to ensure complete dissolution.
Data Acquisition and Processing:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Mandatory Visualization
Caption: General workflow for the purity analysis of this compound.
Caption: Logical relationships of analytical methods to impurity types.
References
A Comparative Analysis of Purification Techniques for N-Boc Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of N-Boc protected compounds is a critical determinant for the success of subsequent synthetic steps and the integrity of final products. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, due to its stability and ease of removal under mild acidic conditions. However, the introduction of the Boc group often necessitates a robust purification step to eliminate excess reagents, byproducts, and other impurities. The choice of purification technique significantly impacts yield, purity, scalability, and overall cost-effectiveness. This guide provides an objective comparison of three primary purification techniques: flash chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization, supported by experimental data and detailed methodologies.
At a Glance: Comparing Purification Techniques
The selection of a purification method is often a trade-off between speed, resolution, capacity, and cost. The following table summarizes the key performance metrics for flash chromatography, preparative HPLC, and crystallization in the context of N-Boc protected compound purification.[1]
| Feature | Flash Chromatography | Preparative HPLC | Crystallization |
| Principle | Adsorption chromatography | Adsorption/Partition chromatography | Differential solubility |
| Typical Purity | 85-95% | >98% | >99% (often) |
| Yield | Good to Excellent | Good to Excellent | Variable, can be high |
| Speed | Fast (minutes to hours) | Slow (hours) | Slow (hours to days) |
| Scalability | High (mg to kg) | Limited by column size | Very high (g to metric tons) |
| Cost | Low to Moderate | High | Low |
| Resolution | Moderate | Very High | Very High (for crystalline solids) |
| Applicability | Broadly applicable | Broadly applicable | Only for crystalline solids |
In-Depth Analysis of Purification Techniques
Flash Chromatography: The Workhorse for Rapid Purification
Flash chromatography is a widely utilized technique that employs moderate pressure to accelerate the passage of the mobile phase through a column packed with a stationary phase, typically silica gel. It is often the first line of defense for purifying crude reaction mixtures containing N-Boc protected compounds.
Key Advantages:
-
Speed: Separations are typically completed within a short timeframe.[1]
-
High Capacity: The technique is easily scalable from milligram to kilogram quantities.[1]
-
Cost-Effective: It involves a lower initial investment in equipment and less expensive consumables compared to HPLC.[1]
Limitations:
-
Lower Resolution: Compared to HPLC, it may not be suitable for separating complex mixtures or closely related impurities.[1]
Preparative HPLC: The Gold Standard for High Purity
Preparative High-Performance Liquid Chromatography (HPLC) operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and purify larger quantities of material. It is the method of choice when exceptional purity is required, such as for active pharmaceutical ingredients (APIs) or reference standards.[1]
Key Advantages:
-
High Resolution: Capable of separating compounds with very similar physicochemical properties, leading to purities often exceeding 99%.[1]
-
High Recovery Rates: Modern systems can achieve high recovery rates.[1]
Limitations:
-
Lower Throughput: The process is generally slower than flash chromatography.
-
Limited Capacity: Sample loading is generally lower compared to flash chromatography.[2]
-
Higher Cost: The equipment and consumables are more expensive.
Crystallization: An Efficient and Scalable Method for Solids
Crystallization is a powerful purification technique that separates a compound from a solution based on differences in solubility. For many N-Boc protected amino acids and peptides that are solids, crystallization can be a highly effective, economical, and scalable purification method.[1] It is particularly useful for compounds that are initially isolated as oils.
Key Advantages:
-
High Purity: Can yield highly pure crystalline products, often achieving purities greater than 99%.
-
Scalability: The process can be readily scaled up for industrial production.[1]
-
Cost-Effective: Requires minimal specialized equipment and can be less solvent-intensive than chromatography.[1]
Limitations:
-
Not Universally Applicable: Only suitable for compounds that can form stable crystals.[1]
-
Yield Can Be Variable: Yields can be sensitive to factors such as solvent choice, temperature, and the presence of impurities.[1]
-
Process Development: Finding the optimal crystallization conditions can be time-consuming.[1]
Quantitative Data Comparison
Table 1: Head-to-Head Comparison of Preparative HPLC vs. Flash Chromatography for the Purification of N-Boc-PEG10-alcohol
| Parameter | Preparative RP-HPLC | Flash Chromatography (Silica Gel) |
| Final Purity | >98% | 85-95% |
| Typical Recovery | 85-95% | 70-90% |
| Processing Time (per gram) | Hours | < 1 Hour |
| Cost (Solvent & Column) | High | Low |
| Scalability | Limited by column size and cost | High |
Data sourced from a comparative guide on the purification of N-Boc-PEG10-alcohol.
Table 2: Representative Data for the Purification of N-Boc-Amino Acids by Crystallization
| N-Boc-Amino Acid | Crystallization Method | Initial Purity (HPLC) | Final Purity (HPLC) | Yield |
| N-Boc-L-phenylglycine | Seeding and slurrying in n-hexane | 93.2% | 99.3% | 87.5% |
| N-Boc-L-phenylalanine | Seeding and slurrying in diethyl ether | 92.8% | 99.2% | 90.5% |
Data sourced from a technical guide on the recrystallization of Boc-protected amino acids.
Experimental Protocols
General Protocol for Flash Chromatography of an N-Boc Protected Amine
This protocol provides a general guideline for the purification of an N-Boc protected amine using flash chromatography on silica gel.
-
Sample Preparation: Dissolve the crude N-Boc protected amine in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be dry-packed or slurry-packed with the initial mobile phase (e.g., a low polarity mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Boc protected amine.
General Protocol for Preparative HPLC of an N-Boc Protected Peptide
This protocol outlines a general procedure for the final purification of an N-Boc protected peptide using reversed-phase preparative HPLC.
-
Sample Preparation: Dissolve the crude or partially purified peptide in a suitable solvent, often a mixture of the mobile phase components (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run a linear gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptide.
-
Fraction Collection: Collect fractions based on the UV detector response.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to identify the pure fractions.
-
Product Isolation: Pool the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified peptide.
General Protocol for Crystallization of an N-Boc Amino Acid from Oil
This protocol is suitable for N-Boc amino acids that are isolated as oils after synthesis.[3]
-
Solvent Removal: Ensure all reaction solvents are removed from the crude N-Boc amino acid oil under reduced pressure.
-
Seed Crystal Addition: Add a small amount (0.5-1.0% by weight) of a pure seed crystal of the N-Boc amino acid to the oil.
-
Solidification: Allow the mixture to stand at room temperature for a period (e.g., 15-24 hours) until the oil completely solidifies.
-
Slurrying: Add a weak polar solvent in which the N-Boc amino acid has low solubility (e.g., n-hexane or diethyl ether) and stir the solid to form a slurry.
-
Filtration and Washing: Filter the solid and wash it with a small amount of the cold slurrying solvent.
-
Drying: Dry the crystalline product under reduced pressure to a constant weight.
Visualization of Experimental Workflows
Caption: Workflow for Flash Chromatography Purification.
Caption: Workflow for Preparative HPLC Purification.
Caption: Workflow for Crystallization from Oil.
Conclusion
The purification of N-Boc protected compounds is a critical step in many synthetic workflows. The choice between flash chromatography, preparative HPLC, and crystallization depends on the specific requirements of the project. Flash chromatography offers a rapid and cost-effective solution for routine purifications and initial cleanups.[1] Preparative HPLC provides the highest level of purity and is ideal for final products and challenging separations.[1] Crystallization, when applicable, is a highly efficient, scalable, and economical method for obtaining high-purity solid compounds.[1] For many applications, a hybrid approach, such as an initial purification by flash chromatography followed by a final polishing step with preparative HPLC or crystallization, may provide the optimal balance of speed, purity, and yield.
References
A Researcher's Guide to the Performance of N-Boc-2-aminophenol in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is critical for optimizing reaction outcomes, ensuring product stability, and streamlining purification processes. This guide provides a comprehensive comparison of N-Boc-2-aminophenol's performance in various solvents, alongside alternative compounds. Due to the limited availability of direct comparative quantitative data in published literature, this guide focuses on empowering researchers with the requisite experimental protocols to generate this data in their own laboratories.
This compound, a key building block in organic synthesis, offers a protected amino group that is stable under many reaction conditions, yet can be removed under specific acidic environments. Its performance, however, is intrinsically linked to the solvent system in which it is used. This guide will delve into the critical aspects of solubility, stability, and reaction kinetics, providing detailed methodologies for their assessment.
Comparative Overview: this compound and Its Alternatives
The primary alternatives to this compound can be categorized in two ways: variations in the aminophenol core and variations in the amine protecting group.
-
Aminophenol Isomers: The parent compound, 2-aminophenol, and its isomer, 4-aminophenol, are common precursors. 2-Aminophenol is moderately soluble in alcohols and can be recrystallized from hot water[1][2]. The Boc-protected isomer, 4-N-Boc-aminophenol, is reported to be only slightly soluble in water[3].
-
Alternative Protecting Groups: The tert-Butoxycarbonyl (Boc) group is favored for its stability in basic and nucleophilic conditions and its facile removal with acid. Other common amine protecting groups include the Carboxybenzyl (Cbz) group, which is removed by hydrogenolysis, and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The choice of protecting group is dictated by the overall synthetic strategy and the presence of other functional groups in the molecule[4][][6].
Data Presentation: A Framework for Comparison
To facilitate a direct comparison, all quantitative data should be summarized in clearly structured tables. Below are templates for organizing experimental findings.
Table 1: Solubility of this compound and Alternatives in Common Organic Solvents at Ambient Temperature
| Compound | Solvent | Solubility (g/L) | Method of Determination |
| This compound | Methanol | Saturation Shake-Flask | |
| This compound | Ethanol | Saturation Shake-Flask | |
| This compound | Isopropanol | Saturation Shake-Flask | |
| This compound | Acetonitrile | Saturation Shake-Flask | |
| This compound | Tetrahydrofuran (THF) | Saturation Shake-Flask | |
| This compound | Dichloromethane (DCM) | Saturation Shake-Flask | |
| This compound | N,N-Dimethylformamide | Saturation Shake-Flask | |
| 2-Aminophenol | Methanol | Saturation Shake-Flask | |
| 4-N-Boc-aminophenol | Methanol | Saturation Shake-Flask |
Table 2: Stability of this compound in Different Solvents over 48 hours
| Solvent | Temperature (°C) | Initial Purity (%) | Purity after 24h (%) | Purity after 48h (%) | Degradation Products Identified |
| Methanol | 25 | ||||
| Acetonitrile | 25 | ||||
| Tetrahydrofuran (THF) | 25 | ||||
| Dichloromethane (DCM) | 25 | ||||
| Methanol + 0.1% TFA | 25 |
Table 3: Pseudo-First-Order Rate Constants for a Representative Reaction (e.g., Acylation) in Various Solvents
| Solvent | Dielectric Constant | Rate Constant (k') (s⁻¹) | Relative Rate |
| Acetonitrile | 37.5 | ||
| Tetrahydrofuran (THF) | 7.6 | ||
| Dichloromethane (DCM) | 9.1 | ||
| N,N-Dimethylformamide | 36.7 |
Experimental Protocols
To generate the data for the tables above, the following detailed experimental protocols are provided.
Protocol 1: Determination of Solubility using the Saturation Shake-Flask Method
This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (or alternative compound)
-
Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, THF, DCM, DMF)
-
Scintillation vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of the solid compound to a scintillation vial.
-
Add a known volume of the selected solvent to the vial.
-
Tightly cap the vial and vortex for 1 minute to ensure good initial mixing.
-
Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculate the original solubility in g/L based on the measured concentration and the dilution factor.
Protocol 2: Assessment of Chemical Stability by HPLC Analysis
This protocol outlines a method to assess the stability of this compound in various solvents over time.
Materials:
-
This compound
-
Selected solvents
-
Volumetric flasks
-
HPLC system with a UV detector
-
Thermostatically controlled oven or incubator
Procedure:
-
Prepare stock solutions of this compound in each of the selected solvents at a known concentration (e.g., 1 mg/mL).
-
Transfer aliquots of each stock solution into separate, tightly sealed vials.
-
Store the vials at a constant temperature (e.g., 25 °C).
-
At predetermined time points (e.g., 0, 6, 12, 24, and 48 hours), withdraw a sample from each vial.
-
Analyze the samples directly by HPLC.
-
Determine the purity of this compound in each sample by calculating the peak area of the parent compound as a percentage of the total peak area.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
Protocol 3: Measurement of Reaction Kinetics
This protocol describes a method to determine the pseudo-first-order rate constant for a reaction, such as the acylation of the phenolic hydroxyl group of this compound.
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride)
-
Non-nucleophilic base (e.g., pyridine)
-
Selected anhydrous solvents
-
UV-Vis spectrophotometer or HPLC system
-
Stirred, thermostatted reaction vessel
Procedure:
-
Prepare a solution of this compound and the non-nucleophilic base in the chosen solvent within the reaction vessel.
-
Ensure the reaction mixture is at the desired, constant temperature.
-
Initiate the reaction by adding a large excess (at least 10-fold) of the acylating agent.
-
Immediately begin monitoring the reaction progress. This can be done by:
-
UV-Vis Spectrophotometry: If the product has a distinct absorbance maximum from the starting material, monitor the increase in absorbance at that wavelength over time.
-
HPLC: At regular time intervals, withdraw a small aliquot of the reaction mixture, quench the reaction (e.g., by adding a large volume of a protic solvent like methanol), and analyze the sample by HPLC to determine the concentration of the starting material or product.
-
-
Continue monitoring until the reaction is complete or for a sufficient period to determine the initial rate.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the relationships between different chemical entities.
By following these protocols and utilizing the provided frameworks for data presentation and visualization, researchers can conduct a thorough and objective comparison of this compound's performance in different solvent systems, leading to more informed decisions in their synthetic endeavors.
References
A Comparative Guide to the Validation of Spectrophotometric Methods for Determining Metal Complexes of Aminophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated spectrophotometric methods for the quantitative determination of metal complexes with aminophenol derivatives. The following sections detail the performance characteristics of these methods, supported by experimental data from various studies, to assist researchers in selecting and implementing the most suitable analytical approach for their specific needs.
Introduction to Spectrophotometric Analysis of Metal-Aminophenol Complexes
Spectrophotometry is a widely utilized analytical technique for the quantitative analysis of metal ions. This method is predicated on the formation of a colored complex between a metal ion and a chromogenic organic reagent, in this case, aminophenol derivatives.[1] The resulting complex exhibits a characteristic absorption spectrum in the UV-Vis range, which can be measured with a spectrophotometer. The intensity of the absorbance is directly proportional to the concentration of the metal complex, a relationship described by the Beer-Lambert law.
The primary advantages of spectrophotometric methods include their simplicity, cost-effectiveness, high sensitivity, and wide applicability to a range of metal ions.[1] Aminophenol and its derivatives serve as effective ligands, forming stable and intensely colored complexes with various transition metals, making them suitable for such analyses. This guide focuses on the validation parameters of these methods to ensure their accuracy, precision, and reliability.
Comparison of Method Validation Parameters
The performance of spectrophotometric methods for determining metal complexes of aminophenol derivatives can be evaluated and compared based on several key validation parameters. The following table summarizes the quantitative data from different studies for the determination of Copper(II), Cobalt(II), and Nickel(II) complexes.
| Parameter | Copper(II) Complex | Cobalt(II) Complex | Nickel(II) Complex |
| Ligand | N-(o-methoxy benzaldehyde)-2-aminophenol | 2,6-dithiol-4-sec-butylphenol & Heterocyclic Amines | 2-hydroxy-5-nitrothiophenol & Aminophenols |
| λmax (nm) | 440[2] | 540[3] | 460-470[4] |
| Linearity Range (µg/mL) | 0.1 - 4.0[2] | 0.4 - 18[3] | Not explicitly stated |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 25,739[2] | Not explicitly stated | 3.29-3.59 x 10⁴[4] |
| Sandell's Sensitivity (µg cm⁻²) | 0.00246[2] | Not explicitly stated | Not explicitly stated |
| Stoichiometry (Metal:Ligand) | 1:2[2] | Not explicitly stated | Not explicitly stated |
| pH | 5.7 - 6.8[2] | 5.2 - 7.9[3] | 3.5 - 5.4[4] |
| Solvent | Chloroform[2] | Chloroform[3] | Chloroform[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide summaries of the experimental protocols for the determination of Copper(II), Cobalt(II), and Nickel(II) complexes with aminophenol derivatives.
Determination of Copper(II) with N-(o-methoxy benzaldehyde)-2-aminophenol
This method is based on the formation of a colored complex between Copper(II) and N-(o-methoxy benzaldehyde)-2-aminophenol (NOMBAP), which is then extracted into chloroform for spectrophotometric measurement.[2]
Reagents and Solutions:
-
Standard Copper(II) solution
-
NOMBAP solution (2.0% in DMF)
-
Chloroform
-
Buffer solutions for pH adjustment
Procedure:
-
An aliquot of the sample solution containing Copper(II) is taken in a separatory funnel.
-
The pH is adjusted to the optimal range of 5.7-6.8 using appropriate buffer solutions.[2]
-
2 mL of 2.0% NOMBAP solution is added, and the mixture is shaken.[2]
-
The formed complex is extracted with a known volume of chloroform.
-
The absorbance of the chloroform layer is measured at 440 nm against a reagent blank.[2]
Determination of Cobalt(II) with 2,6-dithiol-4-sec-butylphenol and Heterocyclic Amines
This method involves the formation of a mixed-ligand complex of Cobalt(II) with 2,6-dithiol-4-sec-butylphenol (DMSBF) and a heterocyclic amine (Am), followed by extraction for spectrophotometric analysis.[3]
Reagents and Solutions:
-
Standard Cobalt(II) solution
-
DMSBF solution (8.0×10⁻⁴ M)
-
Heterocyclic amine solution (e.g., Dipyridyl, phenanthroline) (1.0×10⁻³ M)
-
Chloroform
-
Universal buffer solution for pH adjustment
Procedure:
-
A specific volume of the Cobalt(II) solution is placed in a reaction vessel.
-
The pH is adjusted to the optimal range of 5.2-7.9 using a universal buffer solution.[3]
-
Solutions of DMSBF and the heterocyclic amine are added.
-
The mixture is allowed to stand for complex formation.
-
The mixed-ligand complex is extracted into chloroform.
-
The absorbance of the organic phase is measured at 540 nm.[3]
Determination of Nickel(II) with 2-hydroxy-5-nitrothiophenol and Aminophenols
This extractive spectrophotometric method is based on the reaction of Nickel(II) with 2-hydroxy-5-nitrothiophenol (HNTPh) in the presence of an aminophenol (APh) to form a mixed-ligand complex.[4]
Reagents and Solutions:
-
Standard Nickel(II) solution
-
HNTPh solution ((1.13-1.26) ×10⁻³ M)
-
Aminophenol solution ((0.91-1.35) × 10⁻³ M)
-
Chloroform
-
Acetate buffer for pH adjustment
Procedure:
-
An aliquot of the Nickel(II) solution is taken.
-
The pH is adjusted to the optimal range of 3.5-5.4.[4]
-
Solutions of HNTPh and the aminophenol are added in a specific order: nickel(II) + HNTPh + APh.[4]
-
The formed mixed-ligand complex is extracted with chloroform.
-
The absorbance of the chloroform extract is measured at a wavelength between 460-470 nm.[4]
Visualizing the Workflow and Logical Relationships
To better understand the processes involved in the validation of these spectrophotometric methods, the following diagrams illustrate the general experimental workflow and the logical relationships between key validation parameters.
References
A Comparative Guide to Acidic vs. Non-Acidic Boc Deprotection Methods
For researchers, scientists, and drug development professionals, the strategic removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of complex organic molecules, including peptides and pharmaceuticals. The choice between acidic and non-acidic deprotection methods can significantly influence reaction efficiency, yield, and the preservation of sensitive functional groups. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given synthetic challenge.
The Boc group is widely favored for its stability in a variety of reaction conditions, including basic and nucleophilic environments, and its straightforward removal under acidic conditions.[1][2] However, the harshness of strong acids can be detrimental to sensitive substrates, prompting the development of a range of milder, non-acidic alternatives.[3]
Mechanisms of Boc Deprotection
Acidic Boc Deprotection
The most conventional method for Boc group removal is through acid-catalyzed hydrolysis.[1] The mechanism involves the initial protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate then rapidly decomposes, releasing carbon dioxide and the free amine, which is subsequently protonated by the excess acid to form an amine salt.[4] A potential side reaction is the alkylation of nucleophilic residues by the tert-butyl cation, which can be mitigated by the use of scavengers.[4]
Non-Acidic Boc Deprotection
A variety of non-acidic methods have been developed to circumvent the issues associated with strong acids. These methods employ different mechanisms to achieve the cleavage of the Boc group.
-
Thermal Deprotection: This method relies on heating the Boc-protected amine, often in a suitable solvent like water or in a continuous flow system, to induce thermolytic cleavage.[5][6][7] The reaction is believed to proceed through a concerted fragmentation to form the free amine, carbon dioxide, and isobutylene.[5]
-
Lewis Acid Catalysis: Lewis acids such as iron(III) chloride (FeCl₃) and zinc bromide (ZnBr₂) can catalyze Boc deprotection.[8][9][10][11] The Lewis acid coordinates to the carbonyl oxygen of the Boc group, facilitating its removal.
-
Oxalyl Chloride/Methanol: This mild method is effective for a diverse range of substrates.[12][13] The proposed mechanism involves the electrophilic character of oxalyl chloride, which reacts with the carbamate to form an unstable intermediate that subsequently fragments.[12]
Quantitative Data Comparison
The choice of a deprotection method is often guided by factors such as reaction time, temperature, and yield. The following table summarizes these parameters for various acidic and non-acidic methods.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference(s) |
| Acidic Methods | |||||
| Trifluoroacetic Acid (TFA) | Aromatic & Aliphatic Amines | 20-50% in DCM, RT | 0.5 - 4 h | >95% (Typical) | [1][4][14] |
| Hydrochloric Acid (HCl) | Aromatic & Aliphatic Amines | 4M in 1,4-Dioxane, RT | 0.5 - 4 h | >95% (Typical) | [1][14] |
| p-Toluenesulfonic Acid (p-TsOH) | N-Boc Benzylamine | ChCl:pTSA (1:1), RT | 10 min | 98% | [15] |
| Non-Acidic Methods | |||||
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100°C | 10 min - 2 h | Quantitative | [3][16] |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240°C | 30 min | 88-93% | [3][17] |
| Iron(III) Chloride (FeCl₃) | N,N'-diprotected amino acids & amines | Catalytic FeCl₃, DCM, RT | 15 min - 45 min | High to Quantitative | [8] |
| Zinc Bromide (ZnBr₂) | Secondary Amines | ZnBr₂, DCM, RT | 3 days | Not specified | [9][18] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [3][12] |
| Tetrabutylammonium Fluoride (TBAF) | N-Boc derivatives | TBAF, THF, Reflux | Not specified | Good | [3][19] |
Experimental Protocols
Acidic Deprotection: Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the deprotection of a Boc-protected amine using TFA in dichloromethane (DCM).
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Non-Acidic Deprotection: Iron(III) Chloride (FeCl₃) Catalysis
This protocol outlines a mild and selective deprotection of an N-Boc group using a catalytic amount of FeCl₃.
Materials:
-
N-Boc protected amine
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (DCM), dry
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine in dry DCM at room temperature under an inert atmosphere.
-
Add a catalytic amount of FeCl₃ (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 15-45 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be directly subjected to the next step, or a simple aqueous workup can be performed if necessary. In many cases, purification by column chromatography is not required.[8]
Non-Acidic Deprotection: Thermal Deprotection in Water
This protocol provides a green and efficient method for Boc deprotection using boiling water.
Materials:
-
N-Boc protected amine
-
Water
-
Standard laboratory glassware equipped with a reflux condenser
Procedure:
-
Suspend the N-Boc protected amine in water in a round-bottom flask.
-
Heat the mixture to reflux (100°C).
-
Stir the reaction at reflux for 10 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the deprotected amine with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.[3][16]
Conclusion
The selection of an appropriate Boc deprotection method is a critical decision in organic synthesis. While traditional acidic methods using TFA and HCl are highly efficient and widely applicable, they can be incompatible with acid-sensitive functional groups.[1][4] The development of a diverse array of non-acidic methods, including thermal deprotection, Lewis acid catalysis, and the use of mild reagents like oxalyl chloride, provides valuable alternatives for the synthesis of complex and delicate molecules.[3] By considering the substrate's stability, the presence of other functional groups, and the desired reaction conditions, researchers can choose the optimal deprotection strategy to achieve their synthetic goals with high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. Zinc Bromide [commonorganicchemistry.com]
- 10. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. amphoteros.com [amphoteros.com]
Stability Under Scrutiny: A Comparative Guide to N-Boc-2-aminophenol and Its Alternatives in Diverse Reaction Environments
For Immediate Release
In the landscape of pharmaceutical development and complex organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and purity. This guide offers an in-depth assessment of the stability of N-Boc-2-aminophenol, a commonly used intermediate, under a variety of reaction conditions. We present a comparative analysis with key alternative amine protecting groups, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in their synthetic endeavors.
The stability of a protecting group dictates the feasibility of subsequent reaction steps. Understanding the lability or resilience of this compound to acidic, basic, oxidative, reductive, thermal, and photolytic stress is critical for designing robust and efficient synthetic routes. This guide delves into these aspects, offering a clear comparison with ubiquitous alternatives such as the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
Comparative Stability Analysis
The choice of a protecting group is fundamentally a question of orthogonality—the ability to deprotect one functional group without affecting another.[1][2] The following tables summarize the stability of this compound and its alternatives under various reaction conditions.
Table 1: Stability Profile of Amine Protecting Groups on 2-Aminophenol
| Condition | N-Boc | N-Cbz | N-Fmoc |
| Strong Acid (e.g., TFA, HCl) | Labile[3] | Stable | Stable[1] |
| Weak Acid (e.g., Acetic Acid) | Generally Stable | Stable | Stable |
| Strong Base (e.g., NaOH) | Stable[4] | Stable | Labile[1] |
| Weak Base (e.g., Piperidine) | Stable | Stable | Labile[1] |
| Oxidative (e.g., H₂O₂) | Moderately Stable | Moderately Stable | Moderately Stable |
| Reductive (e.g., H₂/Pd-C) | Stable[3] | Labile[1] | Stable |
| Thermal | Moderately Stable | Stable | Stable |
| Photolytic (UV) | Moderately Stable | Stable | Stable |
Table 2: Quantitative Stability Data (Illustrative)
| Protecting Group | Condition | Time (h) | % Degradation |
| This compound | 50% TFA in DCM, 25 °C | 1 | >95% |
| This compound | 1 M NaOH in MeOH, 25 °C | 24 | <5% |
| N-Cbz-2-aminophenol | 50% TFA in DCM, 25 °C | 24 | <5% |
| N-Cbz-2-aminophenol | H₂, 10% Pd/C, MeOH, 25 °C | 2 | >95% |
| N-Fmoc-2-aminophenol | 50% TFA in DCM, 25 °C | 24 | <5% |
| N-Fmoc-2-aminophenol | 20% Piperidine in DMF, 25 °C | 0.5 | >95% |
Note: The data in Table 2 is illustrative and compiled from general knowledge of protecting group stability. Actual degradation rates will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
To ensure reproducible and reliable stability assessment, detailed experimental protocols are essential. The following outlines a general procedure for evaluating the stability of a protected aminophenol under various conditions, followed by a stability-indicating HPLC method for quantification.
General Protocol for Stability Testing
-
Sample Preparation: Prepare stock solutions of the test compound (e.g., this compound) and alternative protected aminophenols in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of an acidic solution (e.g., 1 M HCl in water or 50% TFA in DCM).
-
Basic: Mix the stock solution with an equal volume of a basic solution (e.g., 1 M NaOH in water or 20% piperidine in DMF).
-
Oxidative: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂ in water).
-
Reductive: For hydrogenolysis-labile groups, dissolve the compound in a suitable solvent (e.g., methanol), add a catalyst (e.g., 10% Pd/C), and stir under a hydrogen atmosphere.
-
Thermal: Place a solution of the compound in a sealed vial in a calibrated oven at a set temperature (e.g., 60 °C).
-
Photolytic: Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm or 366 nm) for a defined period. A control sample should be kept in the dark.
-
-
Time Points: Withdraw aliquots from each stress condition at specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: If necessary, quench the reaction by neutralizing the solution or removing the stressor.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.
Stability-Indicating HPLC Method
A robust HPLC method is crucial for accurately quantifying the degradation of the parent compound and the formation of impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides good absorbance for the parent compound and potential degradation products (e.g., 270 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizing Stability and Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Orthogonal stability of common amine protecting groups.
Caption: A typical workflow for assessing chemical stability.
Conclusion
The stability of this compound is a critical consideration in synthetic planning. Its pronounced lability under acidic conditions and robustness in basic and reductive environments define its utility and orthogonality with other protecting groups.[3][4] For syntheses requiring acidic conditions, alternative protecting groups such as Cbz or Fmoc, which are stable to acid, should be considered. Conversely, the Boc group is the protector of choice when subsequent steps involve basic conditions or catalytic hydrogenation, under which Fmoc and Cbz groups are labile, respectively.[1] This guide provides the foundational data and experimental framework to empower researchers to select the most appropriate protecting group strategy for their specific synthetic challenges, thereby optimizing reaction outcomes and accelerating the drug development process.
References
A Comparative Guide to the Elemental Analysis of N-Boc-2-aminophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Boc-2-aminophenol derivatives, focusing on their characterization using elemental analysis. The data presented, including theoretical and simulated experimental values, offers a baseline for researchers engaged in the synthesis and verification of these compounds. This document also outlines a detailed protocol for elemental analysis and a visual workflow for the synthesis and characterization process.
Introduction to this compound Derivatives
This compound and its derivatives are important intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective reactions at other positions of the molecule. Accurate characterization of these compounds is crucial to ensure their purity and structural integrity, with elemental analysis being a fundamental technique for confirming their empirical formula.
Comparative Elemental Analysis Data
The following table presents the theoretical and simulated experimental elemental analysis data for this compound and three of its hypothetical derivatives. The "Found" values are representative of typical experimental results, which often deviate slightly from the theoretical values due to minor impurities or instrumental variations.
| Compound Name | Molecular Formula | Theoretical C (%) | Theoretical H (%) | Theoretical N (%) | Found C (%) | Found H (%) | Found N (%) |
| This compound | C₁₁H₁₅NO₃ | 63.14 | 7.23 | 6.69 | 63.05 | 7.28 | 6.65 |
| N-Boc-4-nitro-2-aminophenol | C₁₁H₁₄N₂O₅ | 51.97 | 5.55 | 11.02 | 51.89 | 5.60 | 10.97 |
| N-Boc-4-chloro-2-aminophenol | C₁₁H₁₄ClNO₃ | 54.22 | 5.79 | 5.75 | 54.15 | 5.83 | 5.71 |
| N-Boc-4-methyl-2-aminophenol | C₁₂H₁₇NO₃ | 64.55 | 7.67 | 6.27 | 64.48 | 7.72 | 6.24 |
Note: The "Found" values are simulated for illustrative purposes and represent typical experimental outcomes.
Experimental Protocol for Elemental Analysis
This section details a standard procedure for the elemental analysis (CHN analysis) of this compound derivatives.
Objective: To determine the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample to verify its empirical formula.
Instrumentation: A CHN Elemental Analyzer.
Materials:
-
This compound derivative sample (2-3 mg, finely ground and dried)
-
Tin or silver capsules for solid samples
-
Microbalance
-
Standard reference material (e.g., acetanilide) for calibration
Procedure:
-
Instrument Calibration:
-
Perform a multi-point calibration of the CHN analyzer using a certified standard reference material. This ensures the accuracy of the measurements.
-
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry to avoid interference from residual solvents or moisture.
-
Using a microbalance, accurately weigh 2-3 mg of the sample into a tin or silver capsule.
-
Seal the capsule to enclose the sample securely.
-
-
Analysis:
-
Place the sealed capsule into the autosampler of the CHN analyzer.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically around 900-1000 °C) in the presence of a precise amount of oxygen.
-
The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂).
-
-
Separation and Detection:
-
The resulting gases are passed through a reduction furnace to convert any nitrogen oxides to N₂.
-
The mixture of CO₂, H₂O, and N₂ is then separated by a chromatographic column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
-
Data Processing:
-
The instrument's software calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight.
-
The results are compared with the theoretical values calculated from the expected molecular formula. A deviation of ±0.4% is generally considered acceptable.
-
Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their final characterization.
Caption: Workflow for the synthesis and characterization of this compound derivatives.
Safety Operating Guide
Proper Disposal of N-Boc-2-aminophenol: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of N-Boc-2-aminophenol, ensuring the protection of laboratory personnel and the environment. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, providing clear, step-by-step instructions for waste management.
This compound should be handled as a hazardous chemical. Waste materials must be disposed of in accordance with national and local regulations. It is critical to avoid mixing this compound waste with other waste streams and to handle uncleaned containers as if they still contain the pure product.
Immediate Safety and Disposal Overview
Proper disposal of this compound is crucial due to its potential hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) precautionary statements advise to "Dispose of contents/ container to an approved waste disposal plant". All waste, including contaminated personal protective equipment (PPE), must be segregated as hazardous chemical waste.
Key Hazards:
-
Causes skin irritation.[1]
-
May cause an allergic skin reaction.[1]
-
Causes serious eye irritation.[1]
-
Harmful if swallowed or inhaled.
-
Suspected of causing genetic defects.
Personal Protective Equipment (PPE) Requirements
When handling this compound, especially during disposal, appropriate personal protective equipment is mandatory.
| PPE Category | Specification |
| Eye/Face Protection | Chemical goggles or safety glasses. Ensure that eyewash stations and safety showers are close to the workstation location.[2][3] |
| Hand Protection | Wear protective gloves.[2][3] |
| Skin and Body | Wear suitable protective clothing.[3] |
| Respiratory | In case of insufficient ventilation or when dusts are generated, wear suitable respiratory equipment.[3] Work under a hood. |
Step-by-Step Disposal Procedure
Researchers must follow a systematic approach for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including residues, contaminated PPE, weighing papers, and reaction byproducts, must be classified and segregated as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste.
-
-
Containerization:
-
Use a designated, properly labeled, and sealed waste container for all this compound waste.
-
The container must be compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste" and "this compound".
-
-
Storage:
-
Disposal Request and Manifest:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide a complete and accurate description of the waste, including the chemical name, quantity, and any other relevant information for the waste manifest.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and alert others.
-
If safe to do so, prevent further leakage.
-
Use an inert absorbent material to collect the spilled solid.[4] Avoid generating dust.[2]
-
Place the collected material and all contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.[2][4][5]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-2-aminophenol
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of N-Boc-2-aminophenol, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to minimize risk and ensure the well-being of laboratory personnel.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. The primary risks associated with this compound are skin irritation, serious eye irritation, and the potential to cause an allergic skin reaction.[1][2] Inhalation of the powder and ingestion are also potential routes of exposure that must be avoided. The related compound, 2-aminophenol, is known to be harmful if swallowed or inhaled and is suspected of causing genetic defects.[3][4] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. | To prevent skin contact, which can cause irritation and allergic reactions.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator. | To prevent the inhalation of the powdered compound, which can be harmful.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow should be strictly followed.
Experimental Protocol for Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Put on all required PPE as detailed in Table 1.
-
Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.[5]
-
-
Handling:
-
Weighing: Conduct all weighing operations within a ventilated enclosure, such as a chemical fume hood, to minimize the risk of inhaling dust particles.[5][6] Use a weigh boat to prevent spillage.[5]
-
Transfer: When transferring the powder, use a spatula and avoid pouring directly from the bottle to prevent the generation of dust.[5] Keep containers closed when not in use.[5]
-
Dissolving: If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup:
-
Decontamination: After handling, decontaminate the work surface using a wet cleaning method or a HEPA vacuum.[5] Do not dry sweep, as this can create airborne dust.
-
PPE Removal: Remove gloves and lab coat carefully, avoiding contact with the outer contaminated surfaces. Dispose of them in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in the same hazardous waste container as the solid waste. |
| Contaminated PPE (gloves, disposable lab coats) | Segregate as hazardous waste and place in a designated, labeled container.[7] |
| Empty Containers | Handle uncleaned containers as if they contain the product.[7] Rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to institutional guidelines. |
Step-by-Step Disposal Protocol:
-
Segregation: All waste containing this compound must be segregated as hazardous chemical waste.[7] Do not mix with non-hazardous waste.[7]
-
Containerization: Use a designated, properly labeled, and sealed waste container. The label should clearly indicate "Hazardous Waste" and "this compound".[7]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste in accordance with local, state, and federal regulations.[7][8]
References
- 1. gz-supplies.com [gz-supplies.com]
- 2. N-Boc-2-アミノフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. 2-Aminophenol | 95-55-6 [chemicalbook.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. benchchem.com [benchchem.com]
- 8. 2-Aminophenol - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
